molecular formula C12H26O5 B038144 Tetrapropylene glycol CAS No. 24800-25-7

Tetrapropylene glycol

Cat. No.: B038144
CAS No.: 24800-25-7
M. Wt: 250.33 g/mol
InChI Key: QVHMSMOUDQXMRS-UHFFFAOYSA-N
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Description

Tetrapropylene glycol is a hydrophobic oligomeric glycol that serves as a versatile chemical intermediate and functional fluid in advanced research and development. Its structure, featuring a branched alkyl chain and multiple ether linkages, confers unique properties as a polar aprotic solvent with low volatility and high boiling point, making it invaluable for high-temperature reactions and polymer synthesis. In materials science, it acts as an effective plasticizer for engineering plastics and elastomers, modifying flexibility and processing characteristics without significant migration. Its research applications extend to serving as a base for high-performance lubricants, hydraulic fluids, and functional monomers for producing specialized polyurethanes and surfactants. The mechanism of action in these applications is primarily physical, where its molecular structure integrates into polymer matrices to disrupt crystallinity and reduce glass transition temperature (Tg), or functions as a solvating medium for non-polar and moderately polar compounds. This reagent is essential for developing novel polymeric materials, advanced formulation chemistry, and studying solvation dynamics in non-aqueous systems. It is supplied for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol
Source PubChem
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InChI

InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMSMOUDQXMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OCC(C)OCC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029324
Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
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Molecular Weight

250.33 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
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CAS No.

24800-25-7
Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
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Record name Tetrapropylene glycol
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Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-
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Record name 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol
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Record name 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]
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Record name TETRAPROPYLENE GLYCOL
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Foundational & Exploratory

What are the physicochemical properties of Tetrapropylene glycol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tetrapropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and development who require precise data for formulation, analysis, and process design. This document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and includes a mandatory visualization of an experimental workflow.

Chemical Identity

This compound (TPG) is a polyether compound, a member of the propylene (B89431) glycol family. It is a clear, viscous liquid.

  • IUPAC Name: 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol[1]

  • Molecular Formula: C₁₂H₂₆O₅[1][2][3][4]

  • Molecular Weight: 250.33 g/mol [1][2][3][4]

  • CAS Registry Numbers: 24800-25-7, 25657-08-3, 30242-05-8[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some values may vary between different sources, which can be attributed to variations in experimental conditions or the presence of isomers.

PropertyValueSource(s)
Molecular Weight 250.33 g/mol [1][2][3][4]
Density 1.033 g/cm³[2][5]
Boiling Point 269.1°C to 348.9°C at 760 mmHg[2][5][6]
Flash Point 116.6°C to 164.8°C[2][5]
Vapor Pressure 2.96E-06 mmHg at 25°C[5]
Refractive Index 1.455[5]
pKa (Predicted) 14.41 ± 0.20[4][6]
Physical State Liquid[1][4]

Experimental Protocols

The determination of the physicochemical properties of a substance like this compound requires precise and validated experimental methods. Below are detailed protocols for measuring some of the key properties.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a graduated cylinder and an electronic balance.[7][8][9]

Apparatus:

  • Electronic balance (precision of at least 0.01 g)

  • Graduated cylinder (e.g., 50 mL or 100 mL)

  • Thermometer

Procedure:

  • Ensure the graduated cylinder is clean and completely dry.

  • Place the empty graduated cylinder on the electronic balance and tare the balance to zero.

  • Carefully pour a known volume of this compound into the graduated cylinder. To minimize error, read the volume from the bottom of the meniscus at eye level.[7]

  • Record the exact volume of the liquid.

  • Place the graduated cylinder containing the liquid back onto the tared balance.

  • Record the mass of the liquid.

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

  • For improved accuracy, it is recommended to repeat the measurement at least three times and calculate the average density.[7][9]

Determination of Dynamic Viscosity

Viscosity is a measure of a fluid's resistance to flow.[10] For liquids like this compound, a rotational viscometer provides a reliable method for determining dynamic viscosity.[11]

Apparatus:

  • Rotational viscometer

  • Appropriate spindle for the expected viscosity range

  • Beaker or sample container

  • Water bath for temperature control

Procedure:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of this compound into the sample container to ensure the spindle will be properly immersed.

  • Place the sample container in a water bath set to the desired temperature and allow the sample to reach thermal equilibrium.

  • Select an appropriate spindle and attach it to the viscometer.

  • Immerse the spindle into the liquid up to the immersion mark.

  • Set the rotational speed of the spindle. The speed should be chosen to give a torque reading within the optimal range for the instrument (typically 20-80% of the full scale).

  • Allow the reading to stabilize, which indicates that the shear stress in the fluid has reached a steady state.

  • Record the torque reading and the rotational speed.

  • The viscometer will typically calculate and display the dynamic viscosity directly in units such as Pascal-seconds (Pa·s) or centipoise (cP). If not, the viscosity can be calculated using the instrument's calibration constants.

  • Repeat the measurement at different rotational speeds to check for Newtonian behavior and at different temperatures as required.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The vapor pressure method is a precise way to determine this property.[12]

Apparatus:

  • A total pressure apparatus or a custom-built setup with a boiling flask, condenser, and pressure sensor.

  • Heating mantle or oil bath.

  • Calibrated digital thermometer or thermocouple.

  • Vacuum pump (for measurements at reduced pressure).

Procedure:

  • Place a sample of this compound into the boiling flask.

  • Assemble the apparatus, ensuring all connections are sealed to maintain a closed system.

  • If measuring the normal boiling point, the system is kept at atmospheric pressure. If determining a vapor pressure curve, the system is connected to a vacuum pump to control the pressure.

  • Begin heating the sample gently while monitoring the temperature and pressure.

  • The boiling point is the temperature at which the liquid boils and a stable pressure reading is observed. This is the temperature at which the vapor pressure of the liquid is equal to the pressure within the system.

  • For a full vapor pressure curve, this process is repeated at various controlled pressures.[13][14] The normal boiling point is the temperature at which the vapor pressure equals 760 mmHg (1 atm).[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the density of this compound.

G start Start step1 1. Clean and dry a graduated cylinder. start->step1 step2 2. Weigh the empty cylinder on a tared electronic balance. step1->step2 step3 3. Add a precise volume of this compound. step2->step3 step4 4. Record the volume (V). step3->step4 step5 5. Weigh the cylinder with the liquid. step4->step5 step6 6. Record the mass (m). step5->step6 step7 7. Measure and record the temperature. step6->step7 calc 8. Calculate Density ρ = m / V step7->calc decision Repeat for accuracy? calc->decision decision->step3 Yes avg Calculate average density. decision->avg No end End avg->end

Workflow for Density Determination of a Liquid.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Tetrapropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and analytical characterization of tetrapropylene glycol. Commercial this compound is not a single molecular entity but rather a complex mixture of isomers, a factor of critical importance in its application across various scientific and industrial fields, including drug development where it can be used as a solvent and excipient.[1] This document aims to elucidate the structural diversity of this compound and provide detailed methodologies for its analysis.

Chemical Structure and Homologous Series

This compound is a member of the polypropylene (B1209903) glycol (PPG) family of oligomers, which are produced by the polymerization of propylene (B89431) oxide. It has the general chemical formula C12H26O5 and a molecular weight of approximately 250.33 g/mol .[2] It is a viscous, colorless liquid that is almost odorless.[3]

The synthesis of propylene glycols results in a homologous series, with each subsequent member representing the addition of another propylene oxide unit. This relationship is illustrated in the signaling pathway diagram below.

G Propylene Glycol Homologous Series PG Propylene Glycol (PG) C3H8O2 DPG Dipropylene Glycol (DPG) C6H14O3 PG->DPG + C3H6O TPG Tripropylene Glycol (TPG) C9H20O4 DPG->TPG + C3H6O TePG This compound (TePG) C12H26O5 TPG->TePG + C3H6O G Isomeric Structures of this compound cluster_main Primary Head-to-Tail Isomer cluster_variations Isomeric Variations A HO-CH(CH3)-CH2- B [O-CH(CH3)-CH2-]3-H A->B Ether Linkages X Commercial this compound (Mixture of Isomers) B->X C Head-to-Head Linkage ...-O-CH2-CH(CH3)-CH(CH3)-CH2-O-... C->X D Tail-to-Tail Linkage ...-CH(CH3)-CH2-O-O-CH2-CH(CH3)-... D->X E Branching E->X G GC-MS Analysis Workflow A Sample Preparation (Dissolution and Dilution) B GC-MS Injection A->B C Chromatographic Separation (Capillary Column) B->C D Mass Spectrometric Detection (EI, Full Scan) C->D E Data Analysis (Peak Identification and Quantification) D->E

References

A Technical Guide to the Laboratory Synthesis and Purification of Tetrapropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the laboratory-scale synthesis and purification of Tetrapropylene Glycol (TPG). This document outlines the core chemical principles, detailed experimental protocols, and analytical techniques required to produce high-purity TPG suitable for research, development, and pharmaceutical applications.

Introduction

This compound (TPG), a member of the polypropylene (B1209903) glycol (PPG) family, is a clear, viscous liquid with a wide range of applications in industrial and pharmaceutical fields. In the laboratory, particularly in drug development, TPG can serve as a non-volatile solvent, a starting material for polymer synthesis, and a component in formulation studies. The synthesis of TPG is typically achieved through the controlled polymerization of propylene (B89431) oxide. Subsequent purification is crucial to remove unreacted starting materials, catalysts, and other propylene glycol oligomers to ensure the high purity required for sensitive applications.

Synthesis of this compound

The laboratory synthesis of this compound involves the base-catalyzed ring-opening polymerization of propylene oxide, initiated by a low molecular weight diol, typically propylene glycol. The reaction proceeds through the sequential addition of propylene oxide molecules to the growing polyether chain.

Signaling Pathway of TPG Synthesis

The following diagram illustrates the chemical pathway for the synthesis of this compound from Propylene Glycol and Propylene Oxide.

TPG_Synthesis cluster_reactants Reactants PG Propylene Glycol (Initiator) DPG Dipropylene Glycol PG->DPG + KOH (catalyst) PO1 Propylene Oxide (1st eq) PO1->DPG TPG_intermediate Tripropylene Glycol DPG->TPG_intermediate PO2 Propylene Oxide (2nd eq) PO2->TPG_intermediate TPG This compound TPG_intermediate->TPG PO3 Propylene Oxide (3rd eq) PO3->TPG

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of TPG from propylene glycol and propylene oxide using potassium hydroxide (B78521) as a catalyst.

Materials:

  • Propylene glycol (PG)

  • Propylene oxide (PO)

  • Potassium hydroxide (KOH)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Sodium chloride solution, saturated (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Catalyst Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a catalytic amount of potassium hydroxide in propylene glycol by gently heating under a nitrogen atmosphere.

  • Reaction Initiation: Cool the mixture to room temperature.

  • Addition of Propylene Oxide: Slowly add three molar equivalents of propylene oxide to the flask from a dropping funnel. Maintain the reaction temperature below 40°C using an ice bath to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, followed by heating to 60-70°C for 4-6 hours to ensure complete reaction.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the potassium hydroxide catalyst by adding 1M hydrochloric acid dropwise until the pH is neutral.

  • Work-up: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification is a critical step to isolate TPG from the reaction mixture, which contains unreacted starting materials, catalyst residues, and other propylene glycol oligomers. A combination of distillation and chromatographic techniques is often employed.

Experimental Workflow for TPG Purification

The following diagram outlines the logical workflow for the purification of synthesized this compound.

TPG_Purification_Workflow start Crude TPG Product distillation Fractional Vacuum Distillation start->distillation fractions Collect Fractions distillation->fractions analysis1 GC/MS Analysis of Fractions fractions->analysis1 analysis1->distillation Repurify impure fractions pooling Pool High-Purity TPG Fractions analysis1->pooling Fractions meet purity criteria chromatography Silica (B1680970) Gel Column Chromatography (Optional) pooling->chromatography Further purification needed analysis2 Purity Analysis (GC, HPLC) pooling->analysis2 High purity achieved chromatography->analysis2 analysis2->chromatography Purity < 99% final_product Pure this compound analysis2->final_product Purity ≥ 99%

Caption: Workflow for TPG purification and analysis.

Experimental Protocol: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the primary method for separating TPG from lower and higher boiling point impurities.[1][2][3]

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump and cold trap

  • Heating mantle with a stirrer

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Charge the distillation flask with the crude TPG.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Lower boiling point fractions will consist of unreacted propylene glycol and lower oligomers. The main fraction containing TPG should be collected at the appropriate temperature and pressure.[4]

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC).

Experimental Protocol: Purification by Column Chromatography

For applications requiring very high purity, column chromatography can be employed to remove closely related oligomers and other polar impurities.[5]

Materials:

  • Partially purified this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexane)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial eluent and pack the chromatography column.

  • Sample Loading: Dissolve the TPG sample in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent mixture can effectively separate the different propylene glycol oligomers.

  • Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified TPG.

Data Presentation

Physical and Chemical Properties of Propylene Glycols
PropertyPropylene GlycolDipropylene GlycolTripropylene GlycolThis compound
Molecular Formula C₃H₈O₂C₆H₁₄O₃C₉H₂₀O₄C₁₂H₂₆O₅
Molar Mass ( g/mol ) 76.09134.17192.25250.33
Boiling Point (°C at 1 atm) 188.2230.5267~314
Density (g/cm³ at 20°C) 1.0361.0231.0191.01

Note: Data compiled from various sources.[6][7][8]

Typical Purity Analysis Results
Analytical MethodImpurityTypical Concentration in Crude Product (%)Concentration after Purification (%)
Gas Chromatography (GC) Propylene Glycol5-10< 0.1
Dipropylene Glycol15-25< 0.5
Tripropylene Glycol30-40< 1.0
Higher Oligomers5-10< 0.5
This compound 20-30 > 99.0

Analytical Methods for Purity Assessment

Accurate determination of TPG purity is essential. The following are standard analytical techniques.

  • Gas Chromatography (GC): A primary method for separating and quantifying volatile components in the TPG sample. A flame ionization detector (FID) is commonly used.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the separated components from GC analysis.[5]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities and can be used as an alternative or complementary method to GC.[11]

  • Karl Fischer Titration: Specifically used to determine the water content in the final product.

References

Tetrapropylene glycol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrapropylene Glycol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and potential applications in research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Identity and Properties

This compound is a member of the polypropylene (B1209903) glycol (PPG) family, which are polymers of propylene (B89431) glycol.[1] It is a clear, colorless, and viscous liquid.[2]

1.1. Chemical Identifiers

The primary CAS number for this compound is 24800-25-7.[3][4][5] Other CAS numbers, such as 25657-08-3 and 30242-05-8, may refer to specific isomers or entries in different chemical inventories.[2][6]

IdentifierValue
CAS Number 24800-25-7[3][4][5]
Molecular Formula C12H26O5[2][3]
Molecular Weight 250.33 g/mol [2][3]
IUPAC Name 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol[2]
Synonyms Tetra(propylene glycol), PPG-4[2]

1.2. Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Colorless, viscous liquid[2]
Boiling Point 348.9 °C at 760 mmHg[7]
Density 1.033 g/cm³[7]
Flash Point 164.8 °C[7]
Vapor Pressure 2.96E-06 mmHg at 25°C[7]
Refractive Index 1.455[7]
Solubility Miscible with water and many organic solvents.[8]

Synthesis of this compound

This compound is synthesized through the polymerization of propylene oxide (also known as 1,2-epoxypropane).[7] The process typically involves an acid or base catalyst. Below is a representative experimental protocol for its synthesis.

2.1. Experimental Protocol: Synthesis from Propylene Oxide

This protocol is a representative example of the cationic polymerization of propylene oxide.

Materials:

Procedure:

  • Dry the Maghnite-H+ catalyst at 120 °C overnight and cool in a desiccator containing P2O5.[9]

  • In a reaction vessel, add the dried catalyst (e.g., 0.1 g) and ethylene glycol (e.g., 0.086 mol).[9]

  • Slowly add propylene oxide (e.g., 10 g, 0.172 mol) to the stirred mixture. The reaction can be carried out in bulk or in a solvent like dichloromethane at room temperature (e.g., 20 °C).[9]

  • Allow the reaction to proceed for the desired time. Aliquots can be taken to monitor the progress of the polymerization.[9]

  • At the end of the reaction, dissolve the mixture in dichloromethane and filter to remove the catalyst.[9]

  • The final product is obtained by drying the filtrate under vacuum to remove the solvent.[9]

2.2. Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_materials Reactants and Catalyst cluster_process Reaction and Purification Propylene_Oxide Propylene Oxide (Monomer) Reaction Polymerization Reaction Propylene_Oxide->Reaction Ethylene_Glycol Ethylene Glycol (Initiator) Ethylene_Glycol->Reaction Catalyst Acid-Exchanged Clay (Catalyst) Catalyst->Reaction Filtration Catalyst Removal by Filtration Reaction->Filtration Drying Solvent Evaporation under Vacuum Filtration->Drying Product This compound Drying->Product Analysis_Workflow GC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation Sample Sample Containing This compound Sample_Prep Dissolution in Solvent Sample->Sample_Prep Standard This compound Standard Standard_Prep Preparation of Standard Solutions Standard->Standard_Prep GC_Analysis Gas Chromatography (GC-FID) Sample_Prep->GC_Analysis Standard_Prep->GC_Analysis Data_Processing Data Acquisition and Processing GC_Analysis->Data_Processing Result Quantification and Purity Assessment Data_Processing->Result

References

Solubility of Tetrapropylene Glycol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylene glycol (TPG) is a member of the polypropylene (B1209903) glycol (PPG) family, characterized by its ether linkages and terminal hydroxyl groups. These structural features impart a moderate polarity, making it a versatile solvent and intermediate in various applications, including as a functional fluid, in the production of resins, and as a component in formulations.[1][2] An understanding of its solubility in a diverse range of organic solvents is crucial for its effective utilization in chemical synthesis, drug formulation, and materials science.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide also draws upon data from its close structural analogs, tripropylene (B76144) glycol and tetraethylene glycol, to provide a predictive framework for its behavior. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific applications.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its molecular structure, featuring both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to interact with a range of solvents. Key factors influencing its solubility include:

  • Polarity: The presence of ether and hydroxyl groups allows for hydrogen bonding with polar solvents. Consequently, this compound is expected to be miscible with many polar organic solvents.

  • Hydrogen Bonding: The terminal hydroxyl groups are capable of both donating and accepting hydrogen bonds, a key factor in its miscibility with protic solvents like alcohols.

  • Molecular Size and Shape: The relatively large and flexible nature of the this compound molecule influences its ability to fit into the solvent's molecular structure.

Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature or technical data sheets. However, its solubility profile can be inferred from its structural characteristics and by examining data for analogous compounds such as tripropylene glycol and tetraethylene glycol.[3] Generally, glycols are miscible with a broad range of solvents, including water, acetone, and chloroform.[4]

The following table summarizes the available qualitative and inferred solubility data for this compound in various organic solvents. It is crucial to note that much of this information is based on the behavior of structurally similar glycols and should be confirmed experimentally for specific applications.

Solvent ClassSolventSolubility of this compound (Inferred/Reported)
Alcohols MethanolMiscible[5]
EthanolMiscible[5]
Ketones AcetoneMiscible[4]
Ethers Diethyl EtherSoluble[5]
Halogenated ChloroformMiscible[4]
Carbon TetrachlorideSoluble
Aromatics TolueneSoluble
BenzeneSoluble[6]
Hydrocarbons n-HexaneSparingly Soluble / Immiscible

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant degree of dissolution. "Sparingly Soluble" and "Insoluble/Immiscible" indicate low to negligible dissolution. The data for many solvents are inferred from the properties of tripropylene glycol and tetraethylene glycol.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For applications requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.[7]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Organic solvent of interest (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed flask. The excess is necessary to ensure that the solution becomes saturated.

    • Place the sealed flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flask to stand undisturbed at the same constant temperature to allow for the complete separation of the two liquid phases (the solvent saturated with this compound and the excess this compound).

    • If phase separation is slow or incomplete, centrifugation at the same temperature can be employed to facilitate the process.

  • Sampling:

    • Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. It is critical to avoid disturbing the interface or drawing any of the undissolved this compound phase.

    • To ensure no undissolved droplets are transferred, pass the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Accurately weigh the collected aliquot.

    • Dilute the sample with a suitable solvent (often the same solvent used for the solubility study) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 A Preparation of Mixture B Equilibration A->B Agitation at constant T C Phase Separation B->C Cease agitation D Sampling C->D Withdraw aliquot of saturated phase E Analysis D->E Dilution & GC-FID analysis F Data Calculation E->F Determine concentration Output Solubility Data (g/100mL, mol/L) F->Output Input1 This compound Input1->A Input2 Organic Solvent Input2->A

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is a versatile solvent with a solubility profile that makes it suitable for a wide array of applications, particularly those requiring a moderately polar medium. While specific quantitative solubility data is limited, its behavior can be reasonably predicted based on its chemical structure and by comparison with its analogs, tripropylene glycol and tetraethylene glycol. For applications demanding high precision, the shake-flask method detailed in this guide provides a robust and reliable experimental approach to determine the exact solubility of this compound in any organic solvent of interest. This foundational data is essential for the successful formulation, synthesis, and application of this important industrial chemical.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Tetrapropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the vapor pressure and boiling point of Tetrapropylene glycol (TPG), tailored for researchers, scientists, and professionals in drug development. It includes collated quantitative data, detailed experimental methodologies, and a logical workflow for the determination and application of these crucial physical properties.

Core Physical Properties of this compound

This compound (TPG) is a polyether compound with the chemical formula C12H26O5.[1][2] Its physical properties, particularly vapor pressure and boiling point, are critical for a variety of industrial and research applications, including its use as a solvent, chemical intermediate, and in the formulation of various products.[3]

Quantitative Data: Vapor Pressure and Boiling Point

The vapor pressure and boiling point of this compound have been experimentally determined and are presented below. It is important to note that "this compound" can refer to a mixture of isomers. The most comprehensive experimental data is available for a mixture of isomers with a molar mass of approximately 250 g·mol⁻¹.[4]

Table 1: Boiling Point of this compound

Boiling Point (°C)Boiling Point (K)Pressure (mmHg)Source
269.1542.25760Alfa Chemistry[1]
309.05582.2760Fendu & Oprea (2013)[4]
348.9622.05760ChemicalBook[2][5]

Note: The significant variation in reported boiling points may be attributed to measurements on different isomer compositions.

Table 2: Experimental Vapor Pressure of this compound

The following data is from a study by Fendu & Oprea (2013), which measured the vapor pressure of a mixture of this compound isomers.[4][6][7]

Temperature (K)Vapor Pressure (kPa)
409.850.43
423.150.88
438.151.85
453.153.65
468.156.85
483.1512.15
498.1520.65
513.1533.65
528.1552.65
543.1579.15
558.15115.15
573.15162.15
582.15201.35

The low vapor pressure of propylene (B89431) glycols, including this compound, classifies them as high boiling point liquids.[4] The vapor pressure increases with temperature and decreases with increasing molar mass at a fixed temperature.[4]

Experimental Protocols

The determination of accurate vapor pressure and boiling point data relies on precise experimental methodologies.

3.1. Vapor Pressure Determination (Static Method)

A common and reliable method for determining the vapor pressure of liquids like this compound is the static method.[8]

Apparatus: The experimental setup typically consists of:

  • An equilibrium cell to hold the sample.

  • A heating system (e.g., a thermostat bath or a heating jacket) to control the temperature of the cell.

  • A pressure measurement device (e.g., a digital pressure sensor).

  • A temperature measurement device (e.g., a traceable digital thermometer).

  • A vacuum pump for degassing the sample.

  • A U-shaped tube with a manometric liquid (e.g., mercury) can also be used for pressure measurement.[4]

Procedure:

  • A sample of this compound is introduced into the equilibrium cell.[4]

  • The sample is thoroughly degassed to remove any dissolved gases, which could interfere with the vapor pressure measurement. This is often achieved by freezing the sample with liquid nitrogen and evacuating the cell with a vacuum pump, followed by thawing. This freeze-pump-thaw cycle is repeated multiple times.[4]

  • The equilibrium cell is heated to the desired temperature and allowed to reach thermal equilibrium.

  • Once the temperature and pressure stabilize, the vapor pressure of the sample at that temperature is recorded.

  • This procedure is repeated for a range of temperatures to obtain a vapor pressure curve.

3.2. Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid.

Distillation Method: This is a common method for determining the boiling point of a liquid.

  • The liquid is placed in a distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

  • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer while the liquid is distilling, is the boiling point.[9][10]

Thiele Tube Method: This micro-method is suitable for small sample volumes.

  • A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]

Logical Workflow for Property Determination and Utilization

The following diagram illustrates the logical workflow from sample preparation to the application of vapor pressure and boiling point data in research and development.

G A Obtain Tetrapropylene Glycol Sample B Characterize Sample (e.g., Purity, Isomer Distribution) A->B C Vapor Pressure Measurement (Static Method) B->C D Boiling Point Measurement (e.g., Distillation, Thiele Tube) B->D E Correlate Vapor Pressure with Temperature (e.g., Antoine Equation) C->E F Determine Normal Boiling Point D->F G Develop Thermodynamic Models E->G F->G H Process Simulation & Design G->H I Formulation Development G->I J Safety & Hazard Assessment G->J

Caption: Workflow for this compound Property Determination and Application.

References

In Vitro Toxicity Profile of Tetrapropylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for Tetrapropylene Glycol (TPG) is limited in publicly available literature. Therefore, this guide incorporates a read-across approach, utilizing data from the closely related and structurally similar compound, Tripropylene Glycol, to provide insights into the potential in vitro toxicity profile of this compound. This approach is scientifically justified by the common metabolic pathways shared by propylene (B89431) glycols[1][2]. All data presented herein, unless otherwise specified, pertains to Tripropylene Glycol and should be interpreted as an estimation for this compound.

Executive Summary

This compound and its related propylene glycols are generally considered to have a low toxicity profile[1][2]. In vitro studies on the surrogate, Tripropylene Glycol, have demonstrated a lack of mutagenic or clastogenic activity. This technical guide provides a summary of the available data, outlines key experimental protocols for assessing the in vitro toxicity of glycols, and presents logical workflows for a comprehensive toxicological evaluation.

Quantitative Toxicology Data

The following tables summarize the available quantitative data for Tripropylene Glycol, which can be used as a reference for this compound in initial in vitro assessments.

Table 1: Genotoxicity Data for Tripropylene Glycol

Assay TypeTest SystemConcentration/DoseMetabolic ActivationResultReference
Reverse Mutation AssayS. typhimurium TA100, TA98, TA1535, TA1537 & E. coli WP2 uvrAUp to 5000 µ g/plate With and Without S9Non-mutagenic[3]
Chromosomal Aberration TestChinese Hamster Lung (CHL/IU) cellsUp to 10 mMWith and Without S9No structural or numerical aberrations[3]

Table 2: Acute Ecotoxicity Data for Tripropylene Glycol

Test OrganismDurationEndpointValue (mg/L)Reference
Fish96hLC50> 1,000[4]
Daphnia magna24hEC50> 1,000[4]
Algae72hEC50> 1,000[4]
Daphnia magna (reproduction)21dNOEC> 1,000[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro toxicity. The following are standard protocols that can be adapted for testing this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce gene mutations in tester strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Tester Strains: Utilize a range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the tester strains to a range of concentrations of this compound in both the presence and absence of the S9 mix. Include appropriate vehicle and positive controls.

  • Incubation: Plate the treated bacteria on minimal glucose agar (B569324) plates and incubate for 48-72 hours.

  • Evaluation: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that may cause structural or numerical chromosomal damage in cultured mammalian cells.

Objective: To evaluate the potential of this compound to induce chromosomal aberrations in mammalian cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL/IU) cells.

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Treatment: Expose the cell cultures to at least three analyzable concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

  • Harvest and Staining: At an appropriate time after treatment, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, prepare chromosome spreads on microscope slides, and stain with an appropriate dye (e.g., Giemsa).

  • Analysis: Score at least 200 metaphase spreads per concentration for structural and numerical chromosomal aberrations. Compare the results with vehicle and positive controls.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the in vitro toxicological assessment of this compound.

Experimental_Workflow_for_In_Vitro_Toxicity_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Studies (If Required) cluster_3 Phase 4: Data Analysis & Reporting A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT, Neutral Red) A->B Dose-range finding C Bacterial Reverse Mutation Assay (Ames Test) B->C Based on cytotoxicity data D In Vitro Mammalian Chromosomal Aberration Test B->D Based on cytotoxicity data E In Vitro Mammalian Cell Micronucleus Test B->E Based on cytotoxicity data F Oxidative Stress Assays (e.g., ROS production) C->F If genotoxicity is observed G Apoptosis Assays (e.g., Caspase activity) C->G If genotoxicity is observed H Statistical Analysis C->H D->F If genotoxicity is observed D->G If genotoxicity is observed D->H E->F If genotoxicity is observed E->G If genotoxicity is observed E->H F->H G->H I Final Report Generation H->I

In Vitro Toxicity Assessment Workflow.

Genotoxicity_Testing_Strategy A Test Compound: This compound B Bacterial Reverse Mutation Assay (Ames Test) A->B C In Vitro Mammalian Chromosomal Aberration Test A->C D Negative Result B->D No increase in revertants E Positive Result B->E Significant increase in revertants C->D No increase in aberrations C->E Significant increase in aberrations G Compound is likely non-mutagenic/non-clastogenic D->G F Further in vivo testing may be required E->F

Decision-making flowchart for genotoxicity testing.

Conclusion

Based on the available data for the surrogate compound Tripropylene Glycol, this compound is not expected to be genotoxic in in vitro test systems. The provided experimental protocols and workflows offer a robust framework for any future in vitro toxicological evaluation. It is recommended that any new studies directly assess this compound to confirm these findings and fill the existing data gap. Researchers should always adhere to Good Laboratory Practice (GLP) standards to ensure the quality and reliability of their results.

References

Unraveling the Environmental Journey of Tetrapropylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and biodegradability of Tetrapropylene glycol (TPG), a compound of interest in various industrial applications. Understanding its behavior in the environment is critical for accurate risk assessment and the development of sustainable practices. While specific experimental data for TPG is limited in publicly available literature, this guide synthesizes the existing information and leverages data from structurally similar propylene (B89431) glycols to provide a comprehensive overview.

Executive Summary

This compound (CAS No. 24800-25-7) is a higher-order propylene glycol.[1][2][3][4][5][6][7][8][9] Based on available studies, TPG is classified as inherently biodegradable , meaning it is expected to be mineralized by microorganisms, but at a slower rate than substances classified as "readily biodegradable."[10][11][12] Its potential for bioaccumulation is low. While direct aquatic toxicity data for TPG is scarce, information on the closely related tripropylene (B76144) glycol (TPG) suggests a low toxicity profile to aquatic organisms.[13] This guide will delve into the specifics of these parameters, present the available quantitative data, and outline the standard methodologies used to determine them.

Physicochemical Properties

A substance's environmental behavior is fundamentally linked to its physical and chemical properties.

PropertyValueReference
CAS Number 24800-25-7[1][2][3][4][7]
Molecular Formula C12H26O5[1][2][7]
Molecular Weight 250.33 g/mol [1][2][7][8]
Boiling Point 348.9 °C (Predicted)[2][4]
Density 1.033 g/cm³ (Predicted)[1][2][4]
Water Solubility 4.7 mg/L[12]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Biodegradation

Biodegradation is a key process for the removal of organic substances from the environment. Studies have shown that the biodegradability of propylene glycols decreases as the number of oxypropylene units increases from one to four.[11][12] While propylene glycol, dipropylene glycol, and tripropylene glycol meet the criteria for "ready biodegradability," this compound does not.[11] However, it is considered to be inherently biodegradable and is not expected to be persistent in aquatic or terrestrial environments.[10]

SubstanceBiodegradability ClassificationBiodegradation Half-Life (Ready Test)Biodegradation Half-Life (Seawater)Reference
Propylene Glycol Readily Biodegradable-13.6 days[11][14]
Dipropylene Glycol Readily Biodegradable--[11][15]
Tripropylene Glycol Readily Biodegradable--[10][11][16]
This compound Inherently Biodegradable--[10][11]
PPG 2700 Not Readily Biodegradable33.2 days410 days[11][12]

Note: Specific half-life data for TPG was not available in the cited sources. The trend of decreasing biodegradability with increasing chain length is highlighted.

A standardized test for assessing ready biodegradability is the OECD 301F Manometric Respirometry Test.

The OECD Guideline 301F is a fundamental procedure for assessing the ready biodegradability of chemical substances.

  • Preparation of Inoculum: The test utilizes a mixed population of microorganisms from a source like activated sludge from a domestic wastewater treatment plant.

  • Test Setup: The test substance is added to a mineral medium inoculated with the microorganisms. The concentration of the test substance is typically set to provide a theoretical oxygen demand (ThOD) of 50-100 mg/L.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: The consumption of oxygen by the microbial population is measured over time using a manometric respirometer. This consumption is a direct measure of the biodegradation of the test substance.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD_301F_Workflow A Preparation of Mineral Medium and Inoculum (Activated Sludge) B Addition of this compound (Test Substance) A->B Step 1 C Incubation in Respirometer (28 days at 20°C in the dark) B->C Step 2 D Continuous Measurement of Oxygen Consumption C->D Step 3 E Calculation of % Biodegradation vs. Theoretical Oxygen Demand (ThOD) D->E Step 4 F Assessment of Biodegradability (Ready vs. Inherent) E->F Step 5

Workflow for OECD 301F Biodegradability Test.
Environmental Distribution

Due to its very low vapor pressure, this compound is not expected to partition significantly into the atmosphere. Its water solubility suggests that in aquatic environments, it will primarily remain in the water column.

Bioaccumulation

The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). While a measured Log Kow for TPG was not found, the low Log Kow values for other propylene glycols and their high water solubility suggest a very low potential for bioaccumulation and biomagnification in both aquatic and terrestrial organisms.[10]

Ecotoxicity

Ecotoxicity studies evaluate the potential for a substance to cause harm to aquatic and terrestrial organisms.

Aquatic Toxicity
OrganismTest TypeEndpointValue (mg/L)Reference
FishAcuteLC50> 1,000[13]
DaphniaAcuteEC50> 1,000[13]
AlgaeAcuteEC50> 1,000[13]
DaphniaChronicNOEC> 1,000[13]

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Given the structural similarities and the trend of low aquatic toxicity among propylene glycols, it is anticipated that this compound would also exhibit a low toxicity profile.[14][17]

Biodegradation_Pathway TPG This compound (C12H26O5) Intermediates Intermediate Metabolites (Shorter-chain glycols, organic acids) TPG->Intermediates Initial Biodegradation (Enzymatic Action) Mineralization Mineralization Products (CO2 + H2O) Intermediates->Mineralization Further Oxidation Microorganisms Microorganisms (Bacteria, Fungi) Microorganisms->TPG Microorganisms->Intermediates

Conceptual Biodegradation Pathway of this compound.

Conclusion

References

Spectroscopic Profile of Tetrapropylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrapropylene glycol, a polyether compound with applications in various industrial and pharmaceutical fields. Due to its polymeric nature, this compound is typically a mixture of isomers. The data presented here corresponds to the general structure of this compound. This document summarizes available infrared (IR) and mass spectrometry (MS) data, and provides predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds. Detailed experimental protocols and visual workflows are included to assist researchers in their analytical endeavors.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~1.1 - 1.2DoubletMethyl protons (-CH₃)
~3.3 - 3.7MultipletMethylene (B1212753) and methine protons (-CH₂- and -CH-)
~3.8 - 4.0MultipletTerminal methine protons (-CH-OH)
VariableBroad SingletHydroxyl protons (-OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~18 - 20Methyl carbons (-CH₃)
~65 - 70Terminal methylene carbons (-CH₂-OH)
~72 - 76Internal methine and methylene carbons
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl and ether functionalities.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~2970, 2930, 2870StrongC-H stretch (alkane)
~1460, 1375MediumC-H bend (alkane)
~1100StrongC-O stretch (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, providing information about its molecular weight and fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeNotes
251.1853[M+H]⁺Protonated molecule.[2]
273.1672[M+Na]⁺Sodiated adduct, commonly observed for polyethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent. The solution is then transferred to an NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the neat liquid is often used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4][5]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry

Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a low concentration (e.g., 1-10 µg/mL). For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can enhance the signal of protonated or sodiated molecules, respectively.[6]

Instrumentation and Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8] For direct infusion analysis, the prepared sample solution is introduced into the ion source.

  • Ionization: Electrospray ionization (ESI) is a common technique for polyols.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Data can be acquired in full scan mode to obtain a survey of all ions or in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for targeted analysis.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Suitable Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Integration) NMR->Process_NMR Process_IR Process IR Data (Peak Picking, Functional Groups) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Interpretation Structural Elucidation and Characterization Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Tetrapropylene_Glycol_Structure Structure of this compound cluster_structure cluster_units Repeating Propylene (B89431) Glycol Units struct HO - [CH(CH₃) - CH₂ - O]₄ - H PG1 PG Unit 1 struct->PG1 PG2 PG Unit 2 PG1->PG2 ether linkage PG3 PG Unit 3 PG2->PG3 ether linkage PG4 PG Unit 4 PG3->PG4 ether linkage

References

A Technical Guide to Commercial Sources and Purity Grades of Tetrapropylene Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the commercial availability and purity specifications of tetrapropylene glycol (TPG), a key compound in various research and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development who require high-quality TPG for their work.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers, offering various purity grades to suit different applications, from technical-grade for industrial use to high-purity grades for sensitive research and pharmaceutical development. The selection of an appropriate grade is critical to ensure the reliability and reproducibility of experimental results.

Below is a summary of commercial suppliers and the typical purity grades they offer for this compound. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a certificate of analysis (CoA) for detailed information.

SupplierPurity Grade(s) OfferedNotes
--INVALID-LINK--98%Provides basic information and a list of suppliers.
--INVALID-LINK--96%[1]Offers a specific purity grade for laboratory use.
--INVALID-LINK--97%~98%A platform connecting buyers with multiple suppliers.
--INVALID-LINK--VariesA major supplier of research chemicals; specific grades should be verified on their website.

Note: The listed purities are indicative and may not represent the full range of products offered by each supplier. Researchers should always consult the supplier's specific product documentation.

Understanding Purity Specifications

A certificate of analysis for a high-purity glycol, such as the one available for Tripropylene (B76144) Glycol from Alfa Aesar, typically includes the following parameters, which are also relevant for assessing the quality of this compound[2]:

  • Assay (Purity): The percentage of the main component, determined by methods like gas chromatography.

  • Impurities: Identification and quantification of related substances, such as lower and higher propylene (B89431) glycol oligomers (e.g., dipropylene glycol, tripropylene glycol).

  • Water Content: Determined by Karl Fischer titration.

  • Acidity: Measured as acetic acid content.

  • Color (Pt-Co): A measure of yellowness.

  • Heavy Metals: Such as iron.

  • Chlorides: Presence of chloride ions.

  • Appearance: A visual confirmation of a clear, colorless liquid.

Logical Relationship of TPG Supply Chain for Research Applications

The following diagram illustrates the relationship between commercial suppliers, the purity grades of this compound they provide, and the suitability of these grades for various research and development applications.

TPG_Supply_Chain cluster_suppliers Commercial Suppliers cluster_grades Purity Grades cluster_applications Research & Development Applications SupplierA Chemical Supplier A Technical Technical Grade (~95-98%) SupplierA->Technical Pure Pure Grade (>98%) SupplierA->Pure SupplierB Chemical Supplier B SupplierB->Pure HighPurity High-Purity Grade (>99.5%) SupplierB->HighPurity SupplierC Specialty Chemical Manufacturer SupplierC->HighPurity Screening High-Throughput Screening Technical->Screening Pure->Screening Preclinical Preclinical Studies Pure->Preclinical HighPurity->Preclinical Formulation Pharmaceutical Formulation HighPurity->Formulation Analytical Analytical Standard HighPurity->Analytical

Supplier to Application Flow for TPG

Experimental Protocol: Purity Analysis of this compound by Gas Chromatography

Gas chromatography (GC) is the standard method for determining the purity of glycols. The following is a detailed protocol for the analysis of this compound, synthesized from information on the analysis of related glycols[3][4][5].

Objective: To determine the purity of a commercial sample of this compound and to identify and quantify related impurities.

Principle: The sample is volatilized and separated into its components based on their boiling points and interactions with the stationary phase of a capillary column. A flame ionization detector (FID) is used for quantification.

Materials and Reagents:

  • This compound sample

  • High-purity helium (carrier gas)

  • High-purity hydrogen (for FID)

  • High-purity air (for FID)

  • Reference standards for potential impurities (e.g., dipropylene glycol, tripropylene glycol)

  • Anhydrous solvent for dilution (e.g., isopropanol (B130326) or methanol)

  • Class A volumetric flasks and pipettes

  • GC vials with septa

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for glycol analysis (e.g., a polar phase like PEG-20M)

  • Autosampler (recommended for precision)

  • Chromatography data system (CDS) for data acquisition and analysis

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Prepare a mixed standard containing the reference standards of potential impurities at known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent in a volumetric flask.

  • GC Operating Conditions (Example):

    • Column: PEG-20M fused quartz capillary (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 275 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 10 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Analysis:

    • Inject the prepared standards to establish the calibration curve and determine the retention times of the main component and impurities.

    • Inject the prepared sample solution.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Integrate the peak areas of all components in the sample chromatogram.

    • Calculate the percentage purity of the this compound using the area percent method (assuming the response factor of all components is similar) or by using the calibration curve for more accurate quantification.

    Area Percent Calculation:

Safety Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle solvents and chemicals with care, following all safety data sheet (SDS) recommendations.

Experimental Workflow for Purity Analysis

The following diagram outlines the typical experimental workflow for the quality control and purity analysis of a commercial this compound sample.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_results Data Processing & Reporting SampleReceipt Receive Commercial TPG Sample SamplePrep Prepare Sample Solution SampleReceipt->SamplePrep StandardPrep Prepare Calibration Standards Injection Inject Standards & Sample StandardPrep->Injection SamplePrep->Injection GCSetup Set Up GC Method GCSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Identification & Integration DataAcquisition->PeakIntegration Calculation Calculate Purity & Impurity Levels PeakIntegration->Calculation Report Generate Certificate of Analysis Calculation->Report

Workflow for TPG Purity Analysis

This technical guide provides a foundational understanding of the commercial landscape and analytical evaluation of this compound for professionals in research and drug development. For specific applications, it is imperative to consult with suppliers directly and perform rigorous in-house quality control to ensure the material meets the stringent requirements of your work.

References

Methodological & Application

Application Notes and Protocols: Tetrapropylene Glycol as a Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated effects and experimental protocols for utilizing tetrapropylene glycol as a plasticizer for biodegradable polymers. Due to limited direct studies on this compound, this document leverages data from analogous polypropylene (B1209903) glycols (PPGs) and polyethylene (B3416737) glycols (PEGs) to establish expected performance and guide experimental design.

Introduction

Biodegradable polymers such as polylactic acid (PLA), polyvinyl alcohol (PVA), and starch-based polymers are at the forefront of sustainable material innovation. However, their inherent brittleness can limit their application. Plasticizers are incorporated to enhance flexibility, reduce the glass transition temperature (Tg), and improve the processability of these polymers. This compound, a member of the polypropylene glycol family, is a potential plasticizer for these systems. It is expected to increase polymer chain mobility, thereby altering the thermal and mechanical properties of the final material.

Anticipated Effects of this compound on Biodegradable Polymers

The addition of this compound as a plasticizer is expected to modulate the properties of biodegradable polymers in a manner similar to other low molecular weight glycols. The primary mechanism involves the insertion of the plasticizer molecules between the polymer chains, which disrupts polymer-polymer interactions and increases free volume.

Key anticipated effects include:

  • Decreased Glass Transition Temperature (Tg): A lower Tg signifies a more flexible material at room temperature.

  • Reduced Tensile Strength and Young's Modulus: The material is expected to become less stiff and strong.

  • Increased Elongation at Break: The polymer will likely be able to stretch more before breaking, indicating enhanced ductility.

Data Presentation: Effects of Analogous Plasticizers

The following tables summarize quantitative data from studies using polypropylene glycol (PPG) and polyethylene glycol (PEG) as plasticizers for PLA. This data serves as a reference for the expected performance of this compound.

Table 1: Thermal Properties of PLA Plasticized with Polypropylene Glycol (PPG)

Plasticizer (PPG, Mw=425 g/mol ) Content (wt%)Glass Transition Temperature (Tg) (°C)
060.2
5.050.1
7.546.5
10.042.1
12.538.5

Data adapted from a study on PLA plasticized with PPG[1].

Table 2: Mechanical Properties of PLA Plasticized with Polypropylene Glycol (PPG)

Plasticizer (PPG, Mw=425 g/mol ) Content (wt%)Yield Stress (MPa)Elongation at Break (%)
065.13.5
5.050.25.2
7.544.58.1
10.038.715.4
12.532.1180.2

Data adapted from a study on PLA plasticized with PPG[1].

Table 3: Mechanical Properties of PLA Plasticized with Polyethylene Glycol (PEG)

Plasticizer (PEG) Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
055.06.0
1035.0250.0

General expected values based on multiple sources indicating the trend of decreased tensile strength and increased elongation at break[2].

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.

Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films.

Materials:

  • Biodegradable polymer (e.g., PLA, PVA)

  • This compound

  • Appropriate solvent (e.g., chloroform (B151607) or dichloromethane (B109758) for PLA, deionized water for PVA)

  • Glass petri dishes or a flat glass casting surface

  • Magnetic stirrer and stir bar

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a predetermined amount of the biodegradable polymer in a suitable solvent to achieve a specific concentration (e.g., 5-10% w/v).

    • Stir the solution at room temperature using a magnetic stirrer until the polymer is fully dissolved. Gentle heating may be applied if necessary for the specific polymer-solvent system.

  • Plasticizer Incorporation:

    • Calculate the required amount of this compound to achieve the desired weight percentage relative to the polymer (e.g., 5%, 10%, 15% wt/wt).

    • Add the this compound to the polymer solution and continue stirring for at least 1-2 hours to ensure a homogenous mixture.

  • Film Casting:

    • Pour a specific volume of the plasticized polymer solution onto a clean, level glass petri dish or casting surface. The volume will determine the final film thickness.

    • Gently tilt the casting surface to ensure the solution spreads evenly.

  • Solvent Evaporation:

    • Cover the cast solution with a lid slightly ajar or place it in a fume hood to allow for slow and controlled solvent evaporation at room temperature for 24-48 hours. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying:

    • Once the film appears solid, transfer it to a vacuum oven set at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer (e.g., 40-50 °C).

    • Dry the film under vacuum for at least 24 hours to remove any residual solvent.

  • Film Conditioning:

    • Carefully peel the dried film from the glass surface.

    • Store the film in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization to ensure consistent moisture content.

Protocol 2: Characterization of Plasticized Films

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer films.

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C for PLA) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to room temperature or below at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at the same rate to obtain the final thermogram.

  • Data Analysis: Determine the Tg, Tm, and heat of fusion (ΔHm) from the second heating scan. The degree of crystallinity can be calculated using the heat of fusion of the 100% crystalline polymer.

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the plasticized films.

Procedure:

  • Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens according to a standard such as ASTM D638 or ASTM D882. Measure the thickness and width of the gauge section of each specimen.

  • Tensile Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_data Data Analysis p1 Polymer Dissolution p2 Plasticizer Addition p1->p2 p3 Solution Casting p2->p3 p4 Drying & Conditioning p3->p4 c1 Thermal Analysis (DSC) p4->c1 c2 Mechanical Testing (UTM) p4->c2 d1 Determine Tg, Tm, Crystallinity c1->d1 d2 Calculate Tensile Strength, Modulus, Elongation c2->d2

Caption: Experimental workflow for preparing and characterizing plasticized biodegradable polymer films.

Logical_Relationship cluster_effects Expected Effects on Polymer Properties A Increase Tetrapropylene Glycol Concentration B Increased Polymer Chain Mobility A->B C Decreased Glass Transition Temp (Tg) B->C D Decreased Tensile Strength B->D E Increased Elongation at Break B->E

Caption: Logical relationship of plasticizer addition to expected polymer property changes.

References

Formulation of Drug Delivery Systems with Tetrapropylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific use of Tetrapropylene Glycol (TePG) in drug delivery systems is limited. The following application notes and protocols are based on the established properties of closely related propylene (B89431) glycols, such as Propylene Glycol (PG) and Tripropylene Glycol (TPG), and general principles of pharmaceutical formulation. Researchers should consider this information as a starting point and conduct appropriate optimization and validation studies for their specific applications.

Application Notes

This compound, a polymer of propylene glycol, is a viscous, colorless liquid with potential applications in pharmaceutical formulations, particularly for topical and transdermal drug delivery. Its properties as a solvent, co-solvent, humectant, and potential penetration enhancer make it a candidate for formulating a variety of drug delivery systems.

Role as a Solvent and Co-solvent

Due to its chemical nature, TePG can be an effective solvent for a range of active pharmaceutical ingredients (APIs), especially those with poor water solubility.[1][2] In formulations, it can be used as the primary solvent or as a co-solvent in combination with water, ethanol, or other glycols to achieve the desired drug solubility and formulation stability.[3] A synergistic effect on solubility can sometimes be achieved by combining different glycols.[4]

Application in Topical and Transdermal Formulations
Use in Nanoemulsions and Microemulsions

Nanoemulsions and microemulsions are advanced drug delivery systems that can improve the solubility and bioavailability of poorly soluble drugs.[7] These systems consist of oil and water phases stabilized by a surfactant and often a co-surfactant. Glycols are frequently used as co-surfactants in these formulations.[7] TePG could potentially be used as a co-surfactant to reduce the required amount of primary surfactant, thereby improving the safety profile of the formulation.

Safety and Toxicology

A toxicological review of propylene glycols, including "tetra-rich oligomers," has indicated a low risk to human health.[8] These compounds generally do not show evidence of carcinogenic, mutagenic, or reproductive toxicity.[8] However, as with any excipient, it is crucial to consult the latest safety data and regulatory guidelines before use in pharmaceutical formulations.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems formulated with Propylene Glycol (PG), which can serve as a reference for formulating with this compound.

Table 1: Solubility of Active Pharmaceutical Ingredients (APIs) in Propylene Glycol (PG)

Active Pharmaceutical Ingredient (API)Solubility in PG (mg/mL)Notes
Spironolactone< 50Lower solubility compared to a lactic acid-propylene glycol mixture.[9]
Trimethoprim< 100Lower solubility compared to a lactic acid-propylene glycol mixture.[9]
Lorazepam-A formulation with 3% PG, 10% PEG 400, and 87% glycerol (B35011) was stable.[3]
Fluticasone Propionate-Solubility is synergistically increased in a mixture of propylene glycol and propylene carbonate.[4]

Table 2: In Vitro Skin Permeation of Drugs from Propylene Glycol (PG) Based Formulations

DrugFormulationSkin ModelPermeation Enhancement RatioReference
5-Aminolevulinic AcidPG solution with Glycerol MonooleateHairless Mouse SkinSignificantly increased[5]
Miconazole NitratePG NanoliposomesHuman SkinEnhanced skin deposition with minimal permeation[7]
AceclofenacEthosomes with 30% PGPig Ear SkinHigh permeability[10]

Experimental Protocols

The following are detailed protocols for the preparation of a topical solution and a nanoemulsion. These are generalized methods and should be adapted and optimized for specific drug candidates and desired formulation characteristics.

Protocol 1: Preparation of a this compound-Based Topical Solution

Objective: To prepare a clear and stable topical solution of a poorly water-soluble drug using this compound as a primary solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (TePG)

  • Ethanol (optional, as a co-solvent)

  • Purified Water (optional, as a co-solvent)

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solubility Determination:

    • Determine the saturation solubility of the API in TePG and various TePG/co-solvent mixtures to identify the optimal solvent system.

  • Preparation of the Vehicle:

    • Accurately weigh the required amount of TePG.

    • If using co-solvents, accurately measure and mix them with the TePG in a glass beaker.

  • Dissolution of the API:

    • Place the beaker with the solvent system on a magnetic stirrer.

    • Slowly add the accurately weighed API to the vortex of the stirring solvent.

    • Continue stirring until the API is completely dissolved. Gentle heating may be applied if the API is heat-stable, but this should be carefully controlled to avoid degradation.

  • Final Volume Adjustment:

    • Once the API is dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the solvent system and add it to the volumetric flask.

    • Add the solvent system to the mark to achieve the final desired concentration.

  • Characterization:

    • Visually inspect the solution for clarity and any undissolved particles.

    • Measure the pH of the solution.

    • Determine the viscosity using a viscometer.

    • Assay the drug content using a validated analytical method (e.g., HPLC).

    • Conduct stability studies at different temperature and humidity conditions.

Protocol 2: Formulation of a Nanoemulsion using this compound as a Co-surfactant

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion for topical delivery of a lipophilic drug, using this compound as a co-surfactant.

Materials:

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Oil Phase (e.g., Caprylic/capric triglyceride, Oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • This compound (TePG) as co-surfactant

  • Purified Water

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer and stir bar

  • Glass beakers

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the accurately weighed API in the selected oil.

    • Aqueous Phase: Prepare the aqueous phase with purified water.

    • Surfactant/Co-surfactant (Smix) Preparation: In a separate beaker, mix the surfactant and TePG (as co-surfactant) at a predetermined ratio (e.g., 1:1, 2:1, 3:1 by weight).

  • Formation of Coarse Emulsion:

    • Add the oil phase to the Smix and mix thoroughly.

    • Slowly add the aqueous phase to the oil-Smix mixture under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer.

    • Optimize the homogenization parameters (e.g., pressure, number of passes, time) to achieve the desired droplet size.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoemulsion droplets using DLS.

    • Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

    • Drug Content and Encapsulation Efficiency: Determine the total drug content and the amount of unencapsulated drug using a validated analytical method after separating the free drug (e.g., by ultracentrifugation).

    • In Vitro Drug Release: Perform drug release studies using a Franz diffusion cell with a synthetic membrane.

    • Stability Studies: Evaluate the physical and chemical stability of the nanoemulsion at different storage conditions.

Visualization of Pathways and Workflows

Mechanism of Skin Penetration Enhancement by Glycols

G cluster_0 Topical Formulation with this compound cluster_1 Stratum Corneum (SC) Barrier cluster_2 Deeper Skin Layers Formulation Drug + TePG Formulation SC_lipids Highly Ordered Intercellular Lipids Formulation->SC_lipids Application on Skin TePG_action TePG interacts with and disorders SC lipids SC_lipids->TePG_action Corneocytes Corneocytes Viable_Epidermis Viable Epidermis Dermis Dermis Viable_Epidermis->Dermis Systemic_Circulation Systemic Circulation Dermis->Systemic_Circulation Increased_Permeability Increased SC Permeability TePG_action->Increased_Permeability Increases Fluidity and Creates Pores Drug_Penetration Drug Penetration Increased_Permeability->Drug_Penetration Facilitates Drug_Penetration->Viable_Epidermis

Caption: Mechanism of skin penetration enhancement by glycols.

Workflow for Developing a this compound-Based Topical Formulation

G cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization and In Vitro Testing cluster_3 Phase 4: Stability and Finalization A1 API Characterization (Solubility, Stability) A2 Excipient Compatibility Studies (TePG with API and other excipients) A1->A2 A3 Solubility Screening in TePG and Co-solvent Systems A2->A3 B1 Prototype Formulation (e.g., Solution, Gel, Nanoemulsion) A3->B1 B2 Optimization of Formulation (Concentration of TePG, API, etc.) B1->B2 C1 Physicochemical Characterization (pH, Viscosity, Particle Size) B2->C1 C2 In Vitro Release Testing (e.g., Franz Diffusion Cell) C1->C2 C3 In Vitro Skin Permeation Studies C2->C3 D1 Accelerated Stability Studies C3->D1 D2 Final Formulation Lock D1->D2

Caption: Workflow for topical formulation development.

References

Application Notes and Protocols: Tetrapropylene Glycol as a Cryoprotectant for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable biological samples such as cell lines, primary cells, and tissues. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. While dimethyl sulfoxide (B87167) (DMSO) has been the gold standard, its inherent cytotoxicity has prompted a search for safer alternatives.

Tetrapropylene glycol, a member of the polypropylene (B1209903) glycol (PPG) family, presents a promising alternative. As a higher molecular weight glycol, it is expected to exhibit lower toxicity compared to smaller glycols like ethylene (B1197577) glycol and propylene (B89431) glycol. This is attributed to the metabolic pathway of glycols, where toxicity is often linked to the formation of acidic metabolites, a process that is less pronounced with larger oligomers. These application notes provide a comprehensive overview of the theoretical advantages of this compound as a cryoprotectant, alongside detailed protocols for its use in the cryopreservation of biological samples.

Disclaimer: Specific quantitative data on the cryoprotective efficacy and toxicity of this compound is limited in publicly available literature. The data presented in these notes are based on a "read-across" approach from studies on polypropylene glycols of similar molecular weight (e.g., PPG 400) and other related glycols. The provided protocols are general guidelines and must be optimized for specific cell types and applications.

Mechanism of Action

The cryoprotective effects of this compound are multifaceted, addressing the primary causes of cell death during freezing: intracellular ice formation and solution effects.

  • Vitrification and Ice Crystal Inhibition: By forming hydrogen bonds with water molecules, this compound disrupts the formation of crystalline ice. At optimal concentrations, it promotes vitrification, a state where the solution solidifies into a glass-like amorphous solid, completely avoiding the damaging effects of ice crystals.

  • Control of Osmotic Stress: During freezing, the formation of extracellular ice concentrates solutes in the remaining unfrozen liquid, creating a hypertonic environment that draws water out of the cells, leading to excessive shrinkage and damage. This compound helps to reduce the amount of ice formed at any given temperature, thereby mitigating the severity of this osmotic stress.

Data Presentation

The following tables summarize the expected properties and performance of this compound as a cryoprotectant, based on data from related polypropylene glycols.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₆O₅[1][2]
Molecular Weight ~250.33 g/mol [1][2]
CAS Number 24800-25-7[1][3][4]
Appearance Colorless, viscous liquid
Boiling Point ~348.9 °C (Predicted)[3]
Density ~1.033 g/cm³ (Predicted)[3]

Table 2: Comparative Toxicity of Cryoprotectants (Qualitative)

CryoprotectantRelative ToxicityNotesReference
Dimethyl Sulfoxide (DMSO)Moderate to HighWell-established cytotoxicity, can induce cell differentiation.[5]
Ethylene GlycolHighMetabolized to toxic compounds.[5]
Propylene GlycolLow to ModerateGenerally considered safe, but can have effects at high concentrations.[5][6]
This compound (and related PPGs) Very Low Higher molecular weight glycols are generally less toxic.

Table 3: Expected Cryoprotective Efficacy of this compound (Based on related glycols)

Cell TypeTPG Concentration (v/v)Expected Post-Thaw ViabilityReference (for related compounds)
Mammalian Fibroblasts (e.g., L929)5 - 15%> 80%
Human Keratinocytes (HaCaT)10%Comparable to 10% DMSO[7][8][9][10]
Mesenchymal Stem Cells (MSCs)10%> 70%[11]

Experimental Protocols

The following are generalized protocols for the cryopreservation of mammalian cells using this compound. It is crucial to empirically determine the optimal concentration, equilibration time, and cooling rate for each specific cell type.

Protocol 1: Cryopreservation of Adherent Mammalian Cells

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution

  • Fetal Bovine Serum (FBS) or other protein source

  • This compound (sterile)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Methodology:

  • Cell Preparation: Culture cells to 80-90% confluency in logarithmic growth phase. Ensure cell viability is >90%.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with PBS.

    • Add trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium containing FBS.

    • Transfer the cell suspension to a conical tube.

  • Cell Pelleting and Counting:

    • Centrifuge the cell suspension at 150-200 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in a small volume of fresh culture medium.

    • Perform a viable cell count (e.g., using a hemocytometer and trypan blue).

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium by adding this compound to the complete culture medium to a final concentration of 5-15% (v/v). A common starting point is 10%.

    • Ensure the medium is thoroughly mixed.

  • Cell Suspension in Cryopreservation Medium:

    • Centrifuge the remaining cells again and resuspend the pellet in the prepared cryopreservation medium to a final density of 1-5 x 10⁶ viable cells/mL.

    • Allow cells to equilibrate in the cryopreservation medium for 15-30 minutes at room temperature.

  • Aliquoting and Cooling:

    • Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer to achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • After 24 hours, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor or liquid phase.

Protocol 2: Thawing of Cryopreserved Cells

Materials:

  • Complete cell culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile conical tube

  • Sterile pipettes

Methodology:

  • Rapid Thawing:

    • Remove a cryovial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains (typically less than 1-2 minutes).

  • Dilution of Cryoprotectant:

    • Aseptically transfer the contents of the cryovial to a sterile conical tube containing 10 mL of pre-warmed complete culture medium.

    • Gently mix the cell suspension.

  • Cell Recovery:

    • Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing the cryopreservation medium.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed culture medium.

  • Plating and Post-Thaw Culture:

    • Transfer the cell suspension to a new culture flask.

    • Place the flask in a 37°C incubator.

    • Monitor the cells closely for the first 24 hours and change the medium to remove any residual cryoprotectant and dead cells.

Visualizations

Experimental Workflow for Cell Cryopreservation

CryopreservationWorkflow cluster_prep Cell Preparation cluster_freezing Freezing Protocol cluster_thawing Thawing Protocol Culture Culture Cells to Log Phase Harvest Harvest Cells (e.g., Trypsinization) Culture->Harvest Count Count Viable Cells Harvest->Count PrepCPA Prepare Cryopreservation Medium with TPG (5-15%) Count->PrepCPA Resuspend Resuspend Cell Pellet in Cryo-Medium PrepCPA->Resuspend Equilibrate Equilibrate (15-30 min) Resuspend->Equilibrate Aliquot Aliquot to Cryovials Equilibrate->Aliquot Cool Controlled Cooling (-1°C/min to -80°C) Aliquot->Cool Store Long-Term Storage (Liquid Nitrogen) Cool->Store Thaw Rapid Thaw (37°C) Store->Thaw Dilute Dilute in Warm Medium Thaw->Dilute Centrifuge Centrifuge to Remove CPA Dilute->Centrifuge ResuspendThaw Resuspend in Fresh Medium Centrifuge->ResuspendThaw Plate Plate and Culture ResuspendThaw->Plate

Caption: A generalized workflow for the cryopreservation and thawing of mammalian cells using this compound.

Signaling Pathway: Cellular Response to Cryoinjury

CryoinjuryPathway cluster_stress Cryopreservation Stressors cluster_damage Cellular Damage cluster_response Cellular Response cluster_protection Cryoprotection by TPG Ice Intracellular Ice Formation Membrane Membrane Damage Ice->Membrane Physical Puncture Organelle Organelle Disruption Ice->Organelle Osmotic Osmotic Stress (Solution Effects) Osmotic->Membrane Shrinkage/Swelling Protein Protein Denaturation Osmotic->Protein Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis (Programmed Cell Death) Organelle->Apoptosis Protein->Apoptosis Vitrification Inhibits Ice Formation (Promotes Vitrification) Vitrification->Ice Inhibits Osmoprotection Reduces Osmotic Stress Osmoprotection->Osmotic Mitigates

Caption: Key cellular stressors during cryopreservation and the protective mechanisms of this compound.

Conclusion

This compound holds potential as a low-toxicity cryoprotectant for a variety of biological samples. Its higher molecular weight suggests a more favorable safety profile compared to smaller glycols commonly used in cryopreservation. While direct, quantitative data on its performance is still emerging, the provided protocols, based on sound cryobiological principles and data from related compounds, offer a solid starting point for its evaluation and implementation in the laboratory. As with any cryopreservation procedure, optimization of protocols for specific cell types is paramount to achieving high post-thaw viability and functionality. Further research is encouraged to fully characterize the cryoprotective properties of this compound and expand its application in research and clinical settings.

References

The Role of Tetrapropylene Glycol in Polyurethane Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tetrapropylene glycol (TPG) as a polyol component in the synthesis of polyurethanes (PUs). While specific experimental data on this compound in polyurethane production is limited in publicly available literature, this document extrapolates from established principles of polyurethane chemistry and data on similar, shorter-chain propylene (B89431) glycols to provide representative protocols and expected performance characteristics.

Introduction to this compound in Polyurethane Synthesis

This compound, a higher-order propylene glycol, can function as a diol in polyurethane synthesis. Its longer, flexible aliphatic chain, as compared to shorter glycols like dipropylene glycol (DPG) and tripropylene (B76144) glycol (TPG), is anticipated to influence the properties of the resulting polyurethane. Specifically, its incorporation into the polymer backbone is expected to impact the soft segment characteristics, leading to increased flexibility and potentially altered thermal and mechanical properties. In polyurethane formulations, this compound can be utilized as a polyol, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages. It can also be employed as a chain extender, although its higher molecular weight compared to traditional chain extenders will result in a more significant impact on the soft segment length.

Experimental Protocols

The following are representative protocols for the synthesis of polyurethanes using this compound. These are based on common laboratory-scale polyurethane synthesis procedures and should be adapted and optimized for specific research and development needs.

Materials and Equipment

Materials:

  • This compound (TPG)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • 1,4-Butanediol (BDO) as a chain extender (for two-step method)

  • Anhydrous solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Vacuum oven

  • Fourier-transform infrared (FTIR) spectrometer

  • Differential scanning calorimeter (DSC)

  • Thermogravimetric analyzer (TGA)

  • Universal testing machine for mechanical property analysis

One-Shot Polyurethane Synthesis Protocol

This method involves the simultaneous reaction of all components.

Procedure:

  • Preparation: Dry the this compound and any other polyols or chain extenders in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture. Melt the MDI in an oven at 60°C.

  • Reaction Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the flask with dry nitrogen.

  • Mixing: Add the pre-dried this compound to the flask. Begin stirring and maintain a constant temperature of 70-80°C.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants) to the this compound and mix thoroughly.

  • Isocyanate Addition: Slowly add the molten MDI to the flask through the dropping funnel over a period of 15-30 minutes while maintaining vigorous stirring. An exothermic reaction will occur.

  • Curing: After the addition of MDI is complete, continue stirring for another 1-2 hours at 80°C.

  • Post-Curing: Pour the viscous polymer into a pre-heated mold and cure in a vacuum oven at 100-110°C for 12-24 hours.

  • Characterization: Allow the polyurethane to cool to room temperature before demolding. Characterize the material for its chemical structure (FTIR), thermal properties (DSC, TGA), and mechanical properties.

Prepolymer Polyurethane Synthesis Protocol

This two-step method allows for better control over the polymer structure.

Procedure:

  • Prepolymer Synthesis:

    • Set up the reaction apparatus as described in the one-shot method.

    • Add the pre-dried this compound to the flask and heat to 70-80°C under a nitrogen atmosphere with stirring.

    • Slowly add an excess of molten MDI to the flask. The NCO:OH ratio should be approximately 2:1.

    • Add the DBTDL catalyst.

    • Allow the reaction to proceed for 2-3 hours at 80°C to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the free NCO content.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C.

    • In a separate container, prepare a solution of the chain extender (e.g., 1,4-butanediol) in an anhydrous solvent if necessary.

    • Slowly add the chain extender to the stirred prepolymer. The amount of chain extender should be calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours.

  • Curing and Characterization:

    • Pour the polymer into a mold and cure as described in the one-shot method.

    • Characterize the final polyurethane product.

Data Presentation

Table 1: Expected Impact of this compound on Polyurethane Mechanical Properties

PropertyPolyurethane with Dipropylene Glycol (Control)Polyurethane with this compound (Expected)Rationale
Tensile Strength (MPa) HigherLowerThe longer, more flexible chains of TPG increase the soft segment length, reducing the overall rigidity and cohesive energy density.
Elongation at Break (%) LowerHigherThe increased flexibility of the polymer chains allows for greater extension before failure.
Hardness (Shore A) HigherLowerA higher proportion of flexible soft segments leads to a softer material.
Tear Strength (kN/m) HigherLowerThe reduced density of hard segments, which act as physical crosslinks, can lead to lower tear resistance.

Table 2: Expected Impact of this compound on Polyurethane Thermal Properties

PropertyPolyurethane with Dipropylene Glycol (Control)Polyurethane with this compound (Expected)Rationale
Glass Transition Temp. (Tg) (°C) HigherLowerThe increased mobility of the longer TPG segments lowers the temperature at which the polymer transitions from a glassy to a rubbery state.
Melting Temperature (Tm) (°C) Potentially higher and sharperPotentially lower and broaderThe longer, more regular chains of TPG might allow for some soft segment crystallization, but the overall increase in soft segment content could disrupt hard segment packing, leading to a less defined melting point.
Thermal Decomposition Temp. (°C) SimilarSimilarThe primary urethane linkages are the main determinant of thermal stability, which would be similar in both formulations.

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates the general workflow for the two-step prepolymer synthesis of polyurethane.

Polyurethane_Synthesis_Workflow cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension cluster_curing Curing Diisocyanate Diisocyanate (e.g., MDI) Reactor1 Reactor (70-80°C, N2 atm) Diisocyanate->Reactor1 TPG This compound (TPG) TPG->Reactor1 Catalyst1 Catalyst (e.g., DBTDL) Catalyst1->Reactor1 Prepolymer NCO-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor (60-70°C) Prepolymer->Reactor2 ChainExtender Chain Extender (e.g., BDO) ChainExtender->Reactor2 Polyurethane Polyurethane Polymer Reactor2->Polyurethane Mold Mold Polyurethane->Mold Oven Vacuum Oven (100-110°C) Mold->Oven FinalProduct Final Polyurethane Product Oven->FinalProduct

Caption: Workflow for the two-step synthesis of polyurethane.

Logical Relationship of Components in Polyurethane

This diagram illustrates the relationship between the raw materials and the resulting segments in the polyurethane structure.

Polyurethane_Structure Diisocyanate Diisocyanate (e.g., MDI) HardSegment Hard Segment (Rigid) Diisocyanate->HardSegment TPG This compound (TPG) SoftSegment Soft Segment (Flexible) TPG->SoftSegment ChainExtender Chain Extender (e.g., BDO) ChainExtender->HardSegment Polyurethane Polyurethane (Segmented Copolymer) HardSegment->Polyurethane SoftSegment->Polyurethane

Application Notes and Protocols for Tetrapropylene Glycol in Coatings and Thin Film Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylene glycol (TePG), a higher-order propylene (B89431) glycol, presents significant potential in the formulation of advanced coatings and the fabrication of specialized thin films. Its unique properties, including a high boiling point, low volatility, and excellent solvency, make it a candidate for applications demanding superior flexibility, durability, and specific release characteristics. In drug development, TePG can be explored as a component in drug-eluting coatings for medical devices, where its biocompatibility and dissolution properties would be of paramount importance.

These application notes provide a comprehensive overview of the potential uses of this compound in coatings and thin film research. While specific experimental data for TePG is limited, this document leverages available information on closely related propylene glycols, such as Tripropylene (B76144) Glycol (TPG) and Dipropylene Glycol (DPG), to provide robust starting-point protocols and expected performance characteristics. Researchers are advised to use these protocols as a baseline and optimize the parameters for their specific TePG-based formulations.

Key Properties of Propylene Glycols

The selection of a glycol for a coating or thin film formulation is heavily dependent on its physical and chemical properties. The following table summarizes key properties for propylene glycol and its oligomers, including the available data for this compound.

PropertyMono-propylene Glycol (PG)Di-propylene Glycol (DPG)Tri-propylene Glycol (TPG)Tetra-propylene Glycol (TePG)
CAS Number 57-55-625265-71-824800-44-024800-25-7
Molecular Formula C₃H₈O₂C₆H₁₄O₃C₉H₂₀O₄C₁₂H₂₆O₅
Molecular Weight ( g/mol ) 76.09134.17192.25250.33
Boiling Point (°C) 188.2230.5268~287-320
Viscosity (cP at 25°C) 4510757Higher than TPG
Vapor Pressure (mm Hg at 20°C) 0.08<0.01<0.01Very Low
Primary Functions in Coatings Solvent, Humectant, AntifreezeCo-solvent, PlasticizerReactive Diluent, PlasticizerPotential as a high-performance plasticizer and functional fluid

Applications in Coatings

This compound and its derivatives can be utilized in a variety of coating formulations, primarily leveraging their properties as plasticizers, reactive diluents, and solvents.

Water-Based Coatings

In water-based formulations, glycols like TePG can act as a coalescing agent and humectant, which helps in forming a uniform and durable film.[1] They also contribute to freeze-thaw stability and can extend the "open time" of the paint, allowing for better application and leveling.[2]

Logical Relationship for Glycol Function in Water-Based Coatings

G Role of this compound in Water-Based Coatings TePG This compound Coalescing_Agent Coalescing Agent TePG->Coalescing_Agent Humectant Humectant TePG->Humectant Freeze_Thaw Freeze-Thaw Stabilizer TePG->Freeze_Thaw Open_Time Extends Open Time TePG->Open_Time Uniform_Film Uniform Film Formation Coalescing_Agent->Uniform_Film Humectant->Open_Time Application Improved Application Properties Open_Time->Application Durability Increased Durability Uniform_Film->Durability

Caption: Logical flow of TePG's function in water-based coatings.

UV-Curable Coatings

In ultraviolet (UV) curable coatings, derivatives of higher-order propylene glycols, such as Tripropylene Glycol Diacrylate (TPGDA), are used as reactive diluents.[3] These diluents help to reduce the viscosity of the formulation for better application while also participating in the polymerization reaction upon UV exposure to become part of the final cured film. This enhances properties like flexibility, adhesion, and chemical resistance.[4] A modified tripropylene glycol diacrylate has been shown to improve photocuring speed and film hardness.[1]

Experimental Workflow for UV-Curable Coating Formulation and Testing

G UV-Curable Coating Workflow Start Start: Formulate Coating Mix Mix Oligomer, TePG-Diacrylate, and Photoinitiator Start->Mix Apply Apply to Substrate (e.g., Spin Coating) Mix->Apply Cure UV Curing Apply->Cure Characterize Characterize Cured Film Cure->Characterize Mechanical Mechanical Testing (Adhesion, Hardness) Characterize->Mechanical Chemical Chemical Resistance Testing Characterize->Chemical Optical Optical Properties (Gloss, Transparency) Characterize->Optical End End: Analyze Results Mechanical->End Chemical->End Optical->End G Thin Film Research Workflow Start Start: Prepare Solution Solution Dissolve Polymer +/- TePG in Solvent Start->Solution Deposition Deposit Thin Film (e.g., Spin Coating) Solution->Deposition Drying Dry/Anneal Film Deposition->Drying Characterization Characterize Thin Film Drying->Characterization Thickness Thickness/Morphology (AFM, Profilometry) Characterization->Thickness Mechanical Mechanical Properties (Nanoindentation) Characterization->Mechanical Chemical Chemical Analysis (FTIR) Characterization->Chemical End End: Analyze Data Thickness->End Mechanical->End Chemical->End

References

Application Notes and Protocols for Tetrapropylene Glycol in Enzymatic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylene glycol (TPG) is a polyether diol with potential as a non-conventional reaction medium for enzymatic catalysis.[1][2] Its properties, such as low volatility and multiple hydroxyl groups, may offer a unique environment for enzymes, potentially enhancing stability and influencing reaction selectivity.[3] Glycols, in general, are known to interact with enzymes and can modulate their activity and stability.[4] While less common than other organic solvents, TPG presents an area of interest for biocatalysis, particularly for enzymes like lipases that are active in non-aqueous environments.[5][6] These application notes provide a summary of TPG's properties and a generalized protocol for its use in lipase-catalyzed reactions, based on established principles of non-aqueous enzymology.

Data Presentation

Physicochemical Properties of this compound

The selection of a reaction medium is critical for successful enzymatic catalysis. The following table summarizes key physical and chemical properties of this compound, which are relevant to its application as a solvent in biocatalysis.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆O₅[1][7]
Molecular Weight 250.33 g/mol [1][7]
Appearance Liquid[1]
Boiling Point 348.9 ± 27.0 °C (Predicted)[2]
Density 1.033 ± 0.06 g/cm³ (Predicted)[2]
logP (Octanol/Water Partition Coefficient) -0.35[3]
pKa 14.41 ± 0.20 (Predicted)[2][7]
Synonyms 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-1-propanol[1][2]
Hypothetical Reaction Parameters for Lipase-Catalyzed Transesterification

This table presents hypothetical quantitative parameters for a lipase-catalyzed transesterification reaction using this compound as the reaction medium. These values are based on typical conditions for such reactions in similar non-aqueous solvents.

ParameterValueNotes
Enzyme Immobilized Candida antarctica Lipase (B570770) B (CALB)A commonly used robust lipase for transesterification.[6][8][9]
Reaction Temperature 50 - 65 °CTo balance reaction rate and enzyme stability.
Substrate 1 (Alcohol) 1-Phenylethanol (B42297)A model secondary alcohol for kinetic resolution.
Substrate 2 (Acyl Donor) Vinyl acetate (B1210297)An irreversible acyl donor to drive the reaction forward.
Solvent This compound (anhydrous)The reaction medium being investigated.
Enzyme Loading 5 - 15 mg/mLDependent on enzyme activity and desired reaction time.
Substrate Concentration 0.1 - 0.5 MTo ensure sufficient reaction rate without substrate inhibition.
Reaction Time 8 - 48 hoursMonitored by chromatography (GC or HPLC).
Agitation 150 - 250 RPMTo minimize mass transfer limitations.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Transesterification in this compound

This protocol describes a generalized method for the kinetic resolution of a racemic alcohol using an immobilized lipase in this compound.

Materials:

  • This compound (anhydrous)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Racemic 1-phenylethanol

  • Vinyl acetate

  • Molecular sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • Solvent Preparation:

    • Dry the this compound over activated molecular sieves (10% w/v) for at least 24 hours to reduce water content, which can negatively affect lipase activity.

  • Reaction Setup:

    • To a 25 mL oven-dried reaction vessel, add 10 mL of the anhydrous this compound.

    • Add racemic 1-phenylethanol to a final concentration of 0.2 M.

    • Add immobilized CALB (100 mg).

    • Purge the vessel with an inert gas and seal it.

    • Place the vessel on a magnetic stirrer with heating, and equilibrate the mixture to 50°C with gentle stirring (200 RPM).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding vinyl acetate (0.3 M).

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by chiral GC to determine the enantiomeric excess of the substrate and product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), terminate the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with a solvent like hexane (B92381) or isopropanol, dried under vacuum, and potentially reused.

    • The product can be isolated from the reaction mixture by vacuum distillation or column chromatography, taking into account the high boiling point of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic transesterification reaction in this compound.

G prep Solvent & Reagent Preparation setup Reaction Setup (TPG, Substrate, Enzyme) prep->setup Anhydrous TPG init Reaction Initiation (Acyl Donor Addition) setup->init T = 50°C monitor Monitoring (Chiral GC Analysis) init->monitor t = 1, 2, 4... h term Termination & Enzyme Removal monitor->term ~50% Conversion iso Product Isolation & Purification term->iso Filtration

Caption: General workflow for enzymatic transesterification.

Solvent Selection Logic

This diagram outlines the logical considerations for selecting this compound as a reaction medium for enzymatic catalysis.

G start Need for Non-Aqueous Biocatalysis sol_props Desired Solvent Properties start->sol_props enzyme_compat Enzyme Compatibility start->enzyme_compat low_vol Low Volatility sol_props->low_vol high_bp High Boiling Point sol_props->high_bp non_toxic Low Toxicity (Potential) sol_props->non_toxic tpg Consider This compound low_vol->tpg high_bp->tpg non_toxic->tpg stability Maintains Enzyme Stability enzyme_compat->stability activity Allows High Activity enzyme_compat->activity stability->tpg activity->tpg

Caption: Logic for considering TPG as a reaction medium.

Conclusion and Future Outlook

This compound holds promise as a non-conventional medium for enzymatic reactions, particularly for lipases. Its physical properties suggest it could be a stable medium for reactions at elevated temperatures. The provided protocol offers a starting point for researchers to explore its potential. Further studies are required to fully characterize enzyme performance in this solvent, including detailed kinetic analyses, enzyme stability assessments, and comparisons with conventional organic solvents. Understanding the specific interactions between the glycol and the enzyme's hydration shell will be crucial for optimizing reaction conditions and expanding the applicability of this compound in industrial biocatalysis.

References

Application Notes and Protocols for Studying Reaction Kinetics in Tetrapropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for studying reaction kinetics in Tetrapropylene glycol (TPG). Given the viscous nature of TPG, special considerations are necessary for accurate and reproducible kinetic analysis. This document outlines suitable experimental setups, detailed protocols for key analytical techniques, and methods for data analysis.

Introduction to Reaction Kinetics in this compound

This compound is a high-boiling, viscous liquid commonly used as a solvent, plasticizer, and intermediate in various industrial applications. Understanding the kinetics of chemical reactions occurring in TPG is crucial for process optimization, product development, and quality control. The viscosity of TPG can influence reaction rates by affecting mass transfer and diffusion of reactants. Therefore, careful selection of experimental techniques is paramount.

General Considerations for Experimental Setup

Several factors must be considered when designing an experimental setup for studying reaction kinetics in a viscous medium like this compound.

  • Temperature Control: Reaction rates are highly sensitive to temperature fluctuations.[1][2] A constant temperature must be maintained throughout the experiment using a thermostatically controlled bath or reactor.[1][2]

  • Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture, especially in a viscous solvent like TPG. Mechanical stirring or magnetic stirring with a powerful stir bar is recommended.

  • Sampling: Withdrawing samples for analysis must be done in a way that does not significantly alter the reaction volume or introduce contaminants. For slower reactions, manual sampling at timed intervals is feasible.[1] For faster reactions, automated sampling or in-situ monitoring is necessary.[3][4][5][6][7][8]

Recommended Analytical Techniques and Protocols

The choice of analytical technique depends on the specific reaction being studied, the properties of the reactants and products, and the reaction rate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-invasive technique for real-time monitoring of reactions by tracking changes in the vibrational frequencies of functional groups.[9][10][11][12][13] This method is particularly well-suited for reactions in TPG as it can often be performed without sample dilution.

Experimental Protocol for In-Situ FTIR Monitoring:

  • Instrument Setup:

    • Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for liquid samples.

    • Ensure the probe is clean and a background spectrum of the empty, clean ATR crystal is collected.

  • Reaction Setup:

    • Assemble the reaction vessel (e.g., a three-necked flask) in a temperature-controlled bath. Equip the vessel with a mechanical stirrer, a temperature probe, and an inlet for the ATR probe.

    • Add the this compound and all reactants except the initiating reactant to the vessel.

    • Insert the ATR probe into the reaction mixture, ensuring the crystal is fully submerged.

  • Data Acquisition:

    • Begin stirring and allow the mixture to reach thermal equilibrium.

    • Collect a background spectrum of the initial reaction mixture before initiation.

    • Initiate the reaction by adding the final reactant.

    • Immediately start collecting spectra at regular time intervals (e.g., every 30 seconds or 1 minute, depending on the expected reaction rate).

  • Data Analysis:

    • Identify the characteristic absorption bands of a reactant or product that do not overlap with the solvent (TPG) or other species. The disappearance of a reactant peak or the appearance of a product peak can be monitored.[9][10]

    • Plot the absorbance of the chosen peak against time to obtain the kinetic profile. The absorbance is directly proportional to the concentration according to the Beer-Lambert law.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.[14] It is particularly useful for complex reactions or when spectroscopic methods are not feasible due to overlapping signals.

Experimental Protocol for HPLC Analysis:

  • Method Development:

    • Develop an HPLC method capable of separating the reactants, products, and any significant intermediates. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis or Refractive Index).

    • Prepare calibration curves for the reactants and products to be quantified by running standards of known concentrations.

  • Reaction and Sampling:

    • Set up the reaction in a temperature-controlled vessel with efficient stirring.

    • At predetermined time intervals, withdraw a small, precise volume of the reaction mixture using a pipette.

  • Sample Preparation (Quenching):

    • Immediately quench the reaction in the withdrawn sample to stop any further conversion. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a chemical inhibitor.

    • Dilute the quenched sample with a suitable solvent to a concentration within the linear range of the HPLC calibration. The dilution solvent should be miscible with TPG and the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Integrate the peak areas of the reactants and/or products.

    • Use the calibration curves to determine the concentration of each component at each time point.

  • Data Analysis:

    • Plot the concentration of a reactant or product versus time to obtain the kinetic trace.

Gas Chromatography (GC)

For reactions involving volatile components in TPG, Gas Chromatography can be an effective analytical tool.[15][16]

Experimental Protocol for GC Analysis:

  • Method Development:

    • Develop a GC method to separate the volatile components of interest. This involves selecting the appropriate column, temperature program, and detector (e.g., Flame Ionization Detector - FID).[15]

    • Prepare calibration standards of the analytes in a suitable solvent and generate calibration curves.

  • Reaction and Sampling:

    • Perform the reaction in a sealed, temperature-controlled reactor.

    • At specified times, take a sample from the liquid phase or the headspace, depending on the volatility of the analytes.

  • Sample Preparation:

    • Dilute the liquid sample with a suitable solvent if necessary. For headspace analysis, the gas phase can be directly injected.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Determine the concentrations of the analytes using the calibration curves.

  • Data Analysis:

    • Construct a concentration vs. time plot for the kinetic analysis.

Viscometry/Rheometry

Since polymerization or degradation reactions can significantly alter the viscosity of the medium, monitoring viscosity changes can be a method to follow the reaction kinetics.[17][18][19][20]

Experimental Protocol for Viscometry:

  • Instrument Setup:

    • Use a viscometer or rheometer with a temperature-controlled sample holder.

  • Reaction and Measurement:

    • For slow reactions, samples can be taken at intervals and their viscosity measured.

    • For faster reactions, the reaction can be carried out directly in the temperature-controlled cell of the rheometer, allowing for continuous monitoring of viscosity.

  • Data Analysis:

    • Plot viscosity as a function of time.

    • Relate the change in viscosity to the extent of reaction. This often requires a pre-established correlation between viscosity and conversion.

Data Presentation and Analysis

The primary goal of a kinetic study is to determine the rate law and the rate constant(s) for the reaction.[2][21][22] The rate law expresses the relationship between the reaction rate and the concentration of reactants.[2]

Summarizing Quantitative Data

All quantitative data from the kinetic runs should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Kinetic Data for a Reaction A -> B in TPG

Time (min)[A] (mol/L)ln[A]1/[A] (L/mol)
01.000.001.00
100.85-0.161.18
200.72-0.331.39
300.61-0.491.64
600.37-0.992.70
Determining the Reaction Order and Rate Constant

The order of a reaction with respect to each reactant can be determined using graphical methods based on the integrated rate laws.[23][24][25][26]

  • Zero-Order Reaction: A plot of concentration vs. time will be linear with a slope of -k.[23][26]

  • First-Order Reaction: A plot of the natural logarithm of concentration (ln[A]) vs. time will be linear with a slope of -k.[23][26][27]

  • Second-Order Reaction: A plot of the inverse of concentration (1/[A]) vs. time will be linear with a slope of k.[23][26][27]

The method of initial rates can also be used, where the initial rate of reaction is measured at different initial concentrations of the reactants.[1][22][26][28]

For more complex kinetics, non-linear least-squares fitting of the concentration-time data directly to the differential rate equation is recommended as it is generally more reliable.[27]

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in studying reaction kinetics in this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation A Define Reaction and Objectives B Select Analytical Method A->B C Develop & Validate Method B->C D Setup Reaction Vessel with TPG C->D E Equilibrate Temperature D->E F Initiate Reaction E->F G Monitor/Sample at Time Intervals F->G H Prepare Samples (Quench/Dilute) G->H I Analyze Samples H->I J Quantify Concentrations I->J K Plot Concentration vs. Time J->K L Determine Reaction Order K->L M Calculate Rate Constant L->M N Propose Reaction Mechanism M->N

Caption: Experimental workflow for a kinetic study in TPG.

Method_Selection Start Reaction in TPG Q1 Do reactants/products have a unique spectroscopic signature? Start->Q1 A1 Use FTIR or UV-Vis Q1->A1 Yes Q2 Are reactants/products volatile? Q1->Q2 No A2 Use GC Q2->A2 Yes Q3 Are components separable by liquid chromatography? Q2->Q3 No A3 Use HPLC Q3->A3 Yes Q4 Does viscosity change significantly with conversion? Q3->Q4 No A4 Use Viscometry/Rheometry Q4->A4 Yes End No suitable direct method. Consider derivatization or indirect methods. Q4->End No

Caption: Decision tree for selecting an analytical method.

Data_Analysis_Pathway Data Concentration vs. Time Data Plot1 Plot [A] vs. time Data->Plot1 Plot2 Plot ln[A] vs. time Data->Plot2 Plot3 Plot 1/[A] vs. time Data->Plot3 Check1 Is it linear? Plot1->Check1 Check2 Is it linear? Plot2->Check2 Check3 Is it linear? Plot3->Check3 Check1->Check2 No Order0 Zero-Order Slope = -k Check1->Order0 Yes Check2->Check3 No Order1 First-Order Slope = -k Check2->Order1 Yes Order2 Second-Order Slope = k Check3->Order2 Yes Complex More Complex Kinetics (Use non-linear regression) Check3->Complex No

Caption: Data analysis pathway for determining reaction order.

References

Application Notes and Protocols: The Role of Tetrapropylene Glycol in the Formation of Stable Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylene glycol (TPG), a member of the polypropylene (B1209903) glycol (PPG) family, is a viscous, colorless liquid with potential applications in the formation of stable emulsions.[1][2] While direct experimental data on the specific role of this compound in emulsion stabilization is limited in publicly available literature, its chemical structure and the known properties of related propylene (B89431) glycols suggest its utility as a co-emulsifier, stabilizer, and solubilizing agent in various formulations, including those relevant to the pharmaceutical and drug development industries.[3][4][5] This document provides an overview of the inferred role of this compound in emulsion formation, supported by data on its physical and chemical properties, and presents generalized protocols for its application based on the behavior of similar polypropylene glycols.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for predicting its behavior in emulsion systems. The following table summarizes key data available for this compound.

PropertyValueReference
Molecular Formula C₁₂H₂₆O₅[1][2][6][7]
Molecular Weight 250.33 g/mol [1][2][6][7]
Appearance Liquid[1][2]
Density 1.033 g/cm³[6][8]
Boiling Point 348.9 °C at 760 mmHg (Predicted)[6][8]
Flash Point 164.8 °C[6]
LogP (Octanol-Water Partition Coefficient) 0.57480 (Predicted)[6]
Water Solubility Miscible[9]
CAS Number 24800-25-7[1][2][6][7]

Inferred Role of this compound in Emulsion Stability

Based on the known functions of other polypropylene glycols like propylene glycol and dipropylene glycol in emulsions, the role of this compound can be inferred to encompass the following:

  • Co-emulsifier: this compound possesses both hydrophilic (hydroxyl groups) and lipophilic (polypropylene backbone) characteristics, making it amphiphilic.[3] This allows it to reside at the oil-water interface, reducing interfacial tension and complementing the function of primary emulsifiers to create a more stable emulsion.[3]

  • Stabilizer: By increasing the viscosity of the continuous phase, this compound can hinder the movement of dispersed droplets, thereby slowing down coalescence and creaming, two primary mechanisms of emulsion instability.[5]

  • Solvent and Solubilizer: Its solvent properties can aid in dissolving active pharmaceutical ingredients (APIs) that have poor solubility in either the oil or water phase, facilitating their uniform dispersion within the emulsion.[4][5][10]

  • Humectant: In topical formulations, its hygroscopic nature helps to retain moisture, which can be beneficial for skin hydration.[5][10]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol is a general guideline for creating an O/W emulsion and can be modified for specific applications.

Materials:

  • Oil Phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)

  • Aqueous Phase (e.g., purified water)

  • Primary Emulsifier (e.g., Tween 20, Polysorbate 80)

  • This compound (as co-emulsifier/stabilizer)

  • High-shear homogenizer

Procedure:

  • Preparation of Phases:

    • Prepare the oil phase by mixing the oil-soluble components.

    • Prepare the aqueous phase by dissolving the water-soluble components, including the primary emulsifier and this compound, in purified water.

  • Heating: Heat both the oil and aqueous phases separately to 70-75 °C. This helps to lower the viscosity and facilitate emulsification.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

  • Characterization: Characterize the emulsion for droplet size, viscosity, and stability over time.

Protocol 2: Evaluation of Emulsion Stability

Methods:

  • Visual Observation: Observe the emulsion for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 48 hours, 1 week) at different storage conditions (e.g., room temperature, 4 °C, 40 °C).

  • Microscopic Analysis: Use an optical microscope to observe the droplet size and distribution. Any significant increase in droplet size over time indicates instability.

  • Particle Size Analysis: Employ dynamic light scattering (DLS) or laser diffraction to quantitatively measure the droplet size distribution and its changes over time.

  • Zeta Potential Measurement: For O/W emulsions, a high absolute zeta potential value (typically > |30| mV) indicates good stability due to electrostatic repulsion between droplets.

  • Viscosity Measurement: Monitor the viscosity of the emulsion. A significant change in viscosity can be an indicator of instability.

Visualizations

Logical Relationship: Factors Influencing Emulsion Stability

G Factors Influencing Emulsion Stability cluster_Formulation Formulation Factors cluster_Process Process Parameters Emulsion_Stability Emulsion Stability Emulsifier Emulsifier (Type and Concentration) Emulsifier->Emulsion_Stability Co_Emulsifier Co-Emulsifier (e.g., this compound) Co_Emulsifier->Emulsion_Stability Oil_Phase Oil Phase (Type and Concentration) Oil_Phase->Emulsion_Stability Aqueous_Phase Aqueous Phase (pH, Ionic Strength) Aqueous_Phase->Emulsion_Stability Homogenization Homogenization (Speed and Time) Homogenization->Emulsion_Stability Temperature Temperature Temperature->Emulsion_Stability

Caption: Key factors influencing the stability of an emulsion formulation.

Experimental Workflow: Emulsion Preparation and Characterization

G Workflow for Emulsion Preparation and Characterization start Start prep_phases Prepare Oil and Aqueous Phases start->prep_phases heat_phases Heat Phases to 70-75 °C prep_phases->heat_phases emulsify Homogenize to Form Emulsion heat_phases->emulsify cool Cool to Room Temperature emulsify->cool characterize Characterize Emulsion (Droplet Size, Viscosity, Stability) cool->characterize end End characterize->end

Caption: A typical workflow for preparing and evaluating an emulsion.

Conclusion

While direct evidence for the role of this compound in emulsion formation is not extensively documented, its chemical properties and the behavior of similar polypropylene glycols strongly suggest its potential as a valuable excipient in emulsion formulations.[3][4][5] It can likely function as a co-emulsifier, stabilizer, and solvent, contributing to the overall stability and performance of the emulsion.[3][5][10] For researchers and drug development professionals, this compound represents a promising ingredient that warrants further investigation to fully elucidate its benefits in creating stable and effective emulsion-based delivery systems. Empirical studies are necessary to determine its optimal concentration and synergistic effects with other formulation components.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Commercial Tetrapropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from commercial-grade tetrapropylene glycol (TPG).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically produced through the polymerization of propylene (B89431) oxide. Consequently, the most common impurities are other propylene glycol oligomers, including di- and tripropylene (B76144) glycol. Water is another significant impurity due to the hygroscopic nature of glycols. Other potential trace impurities can include aldehydes and acidic compounds formed during production or storage.

Q2: How can I determine the purity of my this compound?

A2: The most common and effective method for determining the purity of this compound and quantifying impurities is gas chromatography with a flame ionization detector (GC-FID). This technique separates the different glycol oligomers based on their boiling points and provides quantitative data on their relative concentrations. Karl Fischer titration is the standard method for accurately determining water content.

Q3: Which purification method is best for my application?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Vacuum Distillation is the most effective method for removing other glycol oligomers and achieving high purity (>99.5%).

  • Activated Carbon Adsorption is useful for removing color, odor, and certain organic impurities like aldehydes.

  • Ion Exchange Chromatography is primarily used to remove ionic impurities and acidic compounds.

  • Molecular Sieves are best for removing residual water.

The following decision tree can help guide your selection process:

G Purification Method Selection Guide start Identify Primary Impurity oligomers Other Propylene Glycols (e.g., Tripropylene Glycol) start->oligomers water Water start->water color_odor Color, Odor, Aldehydes start->color_odor ionic Ionic/Acidic Impurities start->ionic distillation Fractional Vacuum Distillation oligomers->distillation mol_sieves Molecular Sieves water->mol_sieves act_carbon Activated Carbon Adsorption color_odor->act_carbon ion_exchange Ion Exchange Chromatography ionic->ion_exchange

A decision tree to guide the selection of a purification method.

Troubleshooting Guides

Fractional Vacuum Distillation

Q: My final product still contains a significant amount of tripropylene glycol after distillation. What should I do?

A: This issue is likely due to inefficient fractional distillation. Consider the following:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings).

  • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time. Experiment to find the optimal balance.

  • Check for Leaks: Ensure all joints in your distillation setup are properly sealed to maintain a stable vacuum. Fluctuations in pressure will decrease separation efficiency.

  • Insulate the Column: Proper insulation of the distillation column helps maintain the temperature gradient necessary for good separation.

Q: I suspect my this compound is decomposing during distillation. What are the signs and how can I prevent it?

A: Thermal decomposition of glycols can occur at high temperatures, leading to the formation of aldehydes (like formaldehyde (B43269) and acetaldehyde), ketones, and other degradation products, which may cause discoloration (yellowing) and a burnt odor.[1][2] Propylene glycols can start to thermally degrade at temperatures around 188°C (370°F).[3] To prevent this:

  • Reduce the Distillation Pressure: A lower vacuum will decrease the boiling point of this compound, allowing for distillation at a lower temperature.

  • Avoid Overheating the Distillation Pot: Use a heating mantle with a stirrer and ensure even heating. Do not exceed the temperature required for a steady distillation rate.

  • Minimize Distillation Time: Prolonged heating can promote decomposition.

Q: My distilled this compound is still wet. Why?

A: Water can be a persistent impurity.

  • Initial Water Content: If the starting material has a very high water content, a single distillation may not be sufficient. Consider a preliminary drying step with molecular sieves.

  • Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the atmosphere after distillation. Ensure your collection flask is dry and sealed from the air.

  • System Leaks: Small leaks in the vacuum system can introduce atmospheric moisture.

Activated Carbon Adsorption

Q: The color/odor of my this compound did not improve after treatment with activated carbon. What went wrong?

A: Several factors can influence the effectiveness of activated carbon:

  • Insufficient Contact Time: Ensure the this compound is in contact with the activated carbon for a sufficient duration. For batch treatments, this may require several hours of stirring. For column chromatography, a slower flow rate may be necessary.

  • Incorrect Carbon-to-Liquid Ratio: The amount of activated carbon used should be adequate for the volume of liquid and the level of impurities. Try increasing the amount of activated carbon.

  • Carbon Saturation: The activated carbon may be saturated with impurities. Use fresh activated carbon.

  • Improper Activation: Ensure the activated carbon is properly activated (dried) before use to maximize its adsorptive capacity.

Q: I'm seeing fine black particles in my this compound after filtration.

A: This is likely due to fine particles from the activated carbon passing through the filter. Use a finer filter paper or a membrane filter to remove these particles. Alternatively, allow the carbon to settle completely before decanting or filtering the liquid.

Ion Exchange Chromatography

Q: The ionic impurities are not being removed from my this compound. What should I check?

A: Common issues with ion exchange chromatography include:

  • Incorrect Resin Choice: Ensure you are using the correct type of ion exchange resin (cationic or anionic) for the impurities you are trying to remove.

  • Resin Fouling or Saturation: The resin may be fouled by other components in the mixture or saturated with the target ions.[4] Regenerate or replace the resin.

  • Improper Column Packing: Channeling in the column can lead to poor separation.[4] Ensure the column is packed uniformly.

  • Flow Rate is Too High: A high flow rate reduces the contact time between the liquid and the resin, leading to inefficient ion exchange. Reduce the flow rate.

Data Presentation

The following table summarizes typical impurity levels in commercial this compound and the achievable purity after various purification methods.

ImpurityTypical Commercial GradeAfter Fractional Vacuum DistillationAfter Activated Carbon TreatmentAfter Ion Exchange Chromatography
This compound (%) ~96-98%>99.5%No significant changeNo significant change
Tripropylene Glycol (%) 1-3%<0.1%No significant changeNo significant change
Dipropylene Glycol (%) <0.5%<0.01%No significant changeNo significant change
Water Content (%) <0.5%<0.1%No significant changeNo significant change
Aldehydes (ppm) <50May be reduced<10 ppmCan be reduced with specific resins
Acidity (as acetic acid, %) <0.01No significant changeNo significant change<0.001%
Color (APHA) <20<10<5No significant change

Note: These values are approximate and can vary depending on the specific grade of commercial this compound and the precise experimental conditions used for purification.

Experimental Protocols

I. Quality Control: GC-FID Analysis of this compound Purity

This method is used to determine the purity of this compound and quantify the levels of other propylene glycol oligomers.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-Wax, 30 m x 0.32 mm x 0.5 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 10°C/minute.

    • Final hold: Hold at 240°C for 10 minutes.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a concentration of approximately 1000 ppm.

  • Injection Volume: 1 µL.

  • Quantification: Use an external or internal standard method for accurate quantification of impurities.

G GC-FID Analysis Workflow start Start prep_sample Prepare Sample (Dilute in Solvent) start->prep_sample inject Inject Sample into GC prep_sample->inject separate Separation in Capillary Column inject->separate detect Detection by FID separate->detect analyze Analyze Chromatogram (Identify and Quantify Peaks) detect->analyze end End analyze->end

Workflow for GC-FID analysis of this compound.
II. Fractional Vacuum Distillation

Objective: To purify commercial this compound to >99.5% by removing lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a trap and manometer. Ensure all glass joints are properly greased and sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with commercial this compound and add a magnetic stir bar.

  • Initiating Vacuum: Turn on the vacuum source and allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg).

  • Heating: Begin gently heating the flask with a heating mantle while stirring. Insulate the fractionating column with glass wool to maintain a proper temperature gradient.

  • Distillation:

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities (e.g., water, dipropylene glycol) as the first fraction.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the main fraction.

    • Stop the distillation before the distilling flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.

  • Shutdown: Cool the system, then slowly vent to atmospheric pressure before turning off the vacuum pump.

G Fractional Vacuum Distillation Workflow start Start setup Assemble Distillation Apparatus start->setup charge Charge Flask with This compound setup->charge vacuum Apply Vacuum charge->vacuum heat Heat and Stir vacuum->heat collect_fore Collect First Fraction (Low Boilers) heat->collect_fore collect_main Collect Main Fraction (Pure TPG) collect_fore->collect_main shutdown Cool and Vent System collect_main->shutdown end End shutdown->end

Workflow for fractional vacuum distillation.
III. Activated Carbon Adsorption

Objective: To remove color, odor, and aldehyde impurities from this compound.

Methodology (Batch Treatment):

  • Preparation: In a suitable flask, add powdered or granular activated carbon to the this compound. A typical starting ratio is 1-5% activated carbon by weight.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 3-8 hours.

  • Filtration: Separate the activated carbon from the this compound by gravity filtration, vacuum filtration, or centrifugation. Use a fine filter paper to ensure all carbon particles are removed.

  • Analysis: Analyze the purified this compound for color, odor, and aldehyde content.

G Activated Carbon Batch Treatment start Start add_carbon Add Activated Carbon to TPG start->add_carbon stir Stir for 3-8 hours add_carbon->stir filter Filter to Remove Carbon stir->filter collect Collect Purified TPG filter->collect end End collect->end

Workflow for activated carbon batch treatment.
IV. Ion Exchange Chromatography

Objective: To remove ionic and acidic impurities from this compound.

Methodology:

  • Column Preparation:

    • Select an appropriate ion exchange resin (e.g., a weakly basic anion exchange resin to remove acidic impurities).

    • Prepare a slurry of the resin in a suitable solvent (e.g., isopropanol (B130326) or the this compound itself).

    • Pack a glass chromatography column with the resin slurry, ensuring a uniform and bubble-free bed.[4]

  • Equilibration: Wash the packed column with several column volumes of the solvent used to prepare the slurry until the eluent is clear.

  • Sample Loading: Slowly pass the commercial this compound through the column.

  • Elution: Collect the purified this compound as it elutes from the column.

  • Regeneration (Optional): The resin can often be regenerated for reuse by washing with appropriate acidic or basic solutions, followed by a solvent rinse.

G Ion Exchange Chromatography Workflow start Start pack_column Pack Column with Ion Exchange Resin start->pack_column equilibrate Equilibrate Column with Solvent pack_column->equilibrate load_sample Load TPG onto Column equilibrate->load_sample collect Collect Purified TPG load_sample->collect end End collect->end

Workflow for ion exchange chromatography.

References

Preventing side reactions of Tetrapropylene glycol in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions of Tetrapropylene glycol (TPG) during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in organic synthesis?

A1: The primary side reactions involving the hydroxyl groups of this compound are:

  • Oxidation: The secondary alcohol groups of TPG are susceptible to oxidation, which can lead to the formation of ketones and other degradation products. This is often indicated by a discoloration of the reaction mixture.

  • Unwanted Etherification: Intermolecular dehydration between two TPG molecules can lead to the formation of higher molecular weight polyethers, especially under acidic conditions and at elevated temperatures.

  • Di-esterification: When synthesizing a mono-ester of TPG, the presence of two hydroxyl groups can lead to the formation of a di-ester byproduct, reducing the yield of the desired mono-ester.

Q2: How can I prevent the oxidation of this compound during a reaction?

A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and oxidizing agents. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation.

  • Degassing Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce the risk of oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.

  • Controlled Temperature: Avoid excessively high reaction temperatures, as heat can promote oxidation.[1]

  • Stabilization: A process for stabilizing polypropylene (B1209903) glycols against oxidation by treatment with aqueous potassium permanganate (B83412) has been developed.[2]

Q3: What methods can be employed to minimize unwanted ether formation?

A3: Unwanted ether formation is typically acid-catalyzed. To minimize this side reaction:

  • Control of pH: Maintain a neutral or slightly basic reaction medium. If acidic conditions are necessary for the primary reaction, consider using a milder acid or a shorter reaction time.

  • Protecting Groups: Protecting one or both of the hydroxyl groups of TPG will prevent them from participating in ether formation.

  • Addition of Inorganic Salts: The addition of certain inorganic salts during the synthesis of polyoxypropylene ethers can suppress the formation of polyglycol byproducts.[3]

Q4: How can I improve the selectivity for mono-esterification over di-esterification of this compound?

A4: Achieving high selectivity for mono-esterification requires careful control of reaction conditions:

  • Stoichiometry: Use a molar excess of this compound relative to the acylating agent. This statistically favors the formation of the mono-ester.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture containing TPG. This maintains a low concentration of the acylating agent, further promoting mono-esterification.

  • Enzymatic Catalysis: Lipases and other enzymes can offer high selectivity for mono-acylation under mild reaction conditions.

  • Purification: Following the reaction, vacuum distillation can be an effective method for separating the desired monoester from the di-ester byproduct and unreacted starting materials.[4][5]

Q5: When should I consider using a protecting group for the hydroxyl groups of this compound?

A5: The use of a protecting group is recommended when the hydroxyl groups of TPG would otherwise interfere with a desired transformation elsewhere in the molecule. This is particularly important in multi-step syntheses where the planned reactions involve:

  • Strongly basic or nucleophilic reagents that could deprotonate the hydroxyl groups.

  • Strongly acidic conditions that could lead to dehydration or etherification.

  • Oxidizing agents that could oxidize the secondary alcohols.

Troubleshooting Guides

Issue 1: Discoloration of the reaction mixture (Yellowing or Browning)

Possible Cause: Oxidation of this compound.

Troubleshooting Steps:

StepActionSuccess Indicator
1Verify Inert Atmosphere: Ensure a continuous and positive pressure of an inert gas (Nitrogen or Argon) is maintained throughout the reaction.
2Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
3Lower Reaction Temperature: If the reaction kinetics allow, reduce the reaction temperature to minimize thermal decomposition and oxidation.[1]
4Analyze for Oxidized Byproducts: Use GC-MS to check for the presence of ketones or other oxidation products.
Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct

Possible Cause: Unwanted intermolecular etherification of this compound.

Troubleshooting Steps:

StepActionSuccess Indicator
1Check Reaction pH: If the reaction is run under acidic conditions, consider neutralizing the acid or using a less acidic catalyst.
2Employ Protecting Groups: Protect one of the hydroxyl groups of TPG to prevent intermolecular reaction.
3Modify Reaction Conditions: Lowering the reaction temperature can reduce the rate of the competing etherification reaction.
4Consider Salt Addition: Investigate the addition of an inorganic salt to suppress polyglycol formation.[3]
Issue 3: Low Yield of Mono-ester and Significant Di-ester Formation

Possible Cause: Lack of selectivity in the esterification reaction.

Troubleshooting Steps:

StepActionSuccess Indicator
1Adjust Stoichiometry: Increase the molar ratio of this compound to the acylating agent.
2Slow Reagent Addition: Add the acylating agent dropwise to the reaction mixture over an extended period.
3Explore Enzymatic Catalysis: Consider using a lipase (B570770) for a more selective esterification.
4Optimize Purification: Utilize vacuum distillation to separate the mono- and di-esters.[4][5] Analyze fractions by HPLC to confirm purity.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl) 20,000 ~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000
Data compiled from multiple sources.[6] The significantly higher stability of TBDMS ethers makes them a robust choice for protecting the hydroxyl groups of this compound.

Experimental Protocols

Protocol 1: Protection of this compound with tert-Butyldimethylsilyl (TBDMS) Chloride

Objective: To protect the hydroxyl groups of this compound as TBDMS ethers to prevent side reactions.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 2.5 eq)

  • Imidazole (B134444) (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound, TBDMSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For more hindered hydroxyl groups, gentle heating (e.g., 40-50 °C) may be necessary.[6]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected this compound by flash column chromatography.

Protocol 2: Deprotection of TBDMS-protected this compound using TBAF

Objective: To remove the TBDMS protecting groups to regenerate the hydroxyl groups of this compound.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected this compound.[6]

Protocol 3: GC-MS Analysis of Esterification Reaction Mixture

Objective: To quantify the conversion of this compound and the formation of mono- and di-ester products.

Sample Preparation (Silylation):

  • Accurately weigh approximately 100 mg of the reaction mixture into a vial.

  • Add an internal standard solution (e.g., n-heptadecane in pyridine).

  • Add 0.3 ml of N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 0.1 ml of trimethylchlorosilane (TMCS).[7]

  • Seal the vial and heat at 70°C for approximately 20 minutes.[7]

GC-MS Conditions:

  • Column: Rxi®-1301Sil MS column or similar.[8]

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Visualizations

experimental_workflow Workflow for Preventing Side Reactions of this compound cluster_synthesis Organic Synthesis with TPG cluster_troubleshooting Side Reaction Prevention cluster_solutions Solutions start Start with TPG reaction Desired Reaction start->reaction workup Reaction Workup reaction->workup check_oxidation Oxidation? reaction->check_oxidation check_ether Etherification? reaction->check_ether check_diester Di-esterification? reaction->check_diester product Desired Product workup->product inert_atm Use Inert Atmosphere check_oxidation->inert_atm protect Use Protecting Groups check_ether->protect control_stoich Control Stoichiometry check_diester->control_stoich inert_atm->reaction protect->reaction control_stoich->reaction

Caption: Troubleshooting workflow for TPG side reactions.

protection_deprotection Protection and Deprotection Cycle of TPG TPG This compound (TPG-OH) Protected_TPG Protected TPG (TPG-OTBDMS) TPG->Protected_TPG Protection (TBDMSCl, Imidazole) Desired_Reaction Multi-step Synthesis Protected_TPG->Desired_Reaction Final_Product Final Product with TPG moiety Protected_TPG->Final_Product Deprotection (TBAF) Desired_Reaction->Protected_TPG Intermediate

Caption: TPG hydroxyl group protection and deprotection cycle.

analytical_workflow Analytical Workflow for TPG Esterification reaction_mixture Reaction Mixture silylation Silylation (BSTFA/TMCS) reaction_mixture->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis quantification Quantification of Mono- and Di-esters data_analysis->quantification

Caption: GC-MS analytical workflow for TPG esterification.

References

Technical Support Center: Optimizing Tetrapropylene Glycol Concentration as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with Tetrapropylene glycol (TPG) as a plasticizer. Given the limited direct data on this compound, this guide incorporates data from chemically similar poly(propylene glycols) (PPGs) to illustrate expected trends and behaviors.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound concentration in your polymer formulations.

Problem Potential Cause Suggested Solution
Film/Material is too brittle or cracks easily. Insufficient plasticizer concentration.Incrementally increase the concentration of this compound (e.g., in 5% w/w steps) to enhance flexibility.[1]
Poor compatibility between TPG and the polymer.Ensure the solubility parameters of TPG and your polymer are closely matched. Consider using a co-plasticizer or compatibilizer.
Material is too soft, tacky, or shows excessive deformation. Over-plasticization (excessive TPG concentration).Reduce the concentration of this compound. High plasticizer levels can lead to a significant drop in mechanical strength.
Phase separation or "blooming" observed on the surface. Plasticizer concentration exceeds the polymer's saturation limit.Lower the TPG concentration. Phase separation can occur with higher molecular weight glycols at high concentrations.[2]
Incompatibility between TPG and the polymer matrix.Verify the compatibility of TPG with your specific polymer. Pre-formulation studies using rheology or thermal analysis can be indicative.
Inconsistent results between batches. Inhomogeneous mixing of TPG within the polymer solution/melt.Ensure thorough mixing of the polymer and TPG. For solvent casting, allow sufficient stirring time after adding the plasticizer.[3] For melt blending, optimize mixing time and temperature.
Variation in solvent evaporation rate during film casting.Control the solvent evaporation rate by using a partially covered petri dish or a controlled environment chamber.[3]
Significant decrease in tensile strength. High plasticizer loading.This is an expected outcome of plasticization.[4] Optimize the TPG concentration to achieve the desired balance between flexibility and strength. A lower molecular weight PPG tends to decrease tensile strength more significantly.[1]
Unexpectedly low glass transition temperature (Tg). High TPG concentration.The Tg of the polymer blend will decrease with increasing plasticizer concentration.[2][5] This relationship is often linear at moderate concentrations.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound plasticizes a polymer?

A1: this compound, like other glycols, acts as an external plasticizer. Its molecules interpose themselves between polymer chains, disrupting the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the chains together.[3] This increases the free volume and mobility of the polymer chains, resulting in a more flexible and less brittle material with a lower glass transition temperature (Tg).[3][6]

Q2: How does the concentration of this compound typically affect the mechanical properties of a polymer film?

A2: As the concentration of this compound increases, you can generally expect:

  • A decrease in Tensile Strength and Young's Modulus: The material becomes less stiff.[1][4]

  • An increase in Elongation at Break: The material becomes more flexible and can stretch more before breaking.[1][2]

It is crucial to find an optimal concentration that provides the desired flexibility without excessively compromising the material's strength.

Q3: How can I determine the optimal concentration of this compound for my formulation?

A3: The optimal concentration is application-dependent. A systematic approach is recommended:

  • Literature Review: Investigate typical plasticizer concentrations for your specific polymer system.

  • Screening Experiments: Prepare a series of formulations with varying TPG concentrations (e.g., 5%, 10%, 15%, 20% w/w).

  • Characterization: Analyze the thermal (using DSC for Tg) and mechanical (using tensile testing) properties of each formulation.

  • Performance Testing: Evaluate the formulations based on the specific requirements of your application (e.g., flexibility, drug release rate).

Q4: Is this compound compatible with all polymers?

A4: No, plasticizer compatibility is crucial for a stable formulation. Glycols like PPG are generally miscible with polymers like polylactic acid (PLA) and polyvinyl alcohol (PVA).[2][7] However, compatibility with non-polar polymers like polypropylene (B1209903) may be limited.[8] It is essential to verify compatibility, as poor compatibility can lead to issues like phase separation and plasticizer migration.

Q5: What is plasticizer migration and how can I test for it with this compound?

A5: Plasticizer migration is the process where the plasticizer moves from the polymer matrix to the surface or into a contacting substance.[6][9] This can lead to a loss of flexibility and potential contamination of the surrounding environment.[10] Migration can be assessed using several methods:

  • Gravimetric Analysis: Measure the weight loss of the plasticized material after exposure to specific conditions (e.g., elevated temperature or immersion in a solvent).[9][11]

  • Extraction Studies: Submerge the material in a food simulant (e.g., ethanol/water mixtures) or a relevant solvent and then analyze the liquid for the presence of the plasticizer using techniques like gas chromatography (GC).[11]

Data Presentation

The following tables summarize the expected effects of polypropylene glycol (PPG) concentration on the thermal and mechanical properties of polymers, which can be used as an indicator for the behavior of this compound.

Table 1: Effect of Poly(propylene glycol) Concentration on Glass Transition Temperature (Tg)

PolymerPlasticizer (PPG) Mn ( g/mol )Concentration (wt%)Glass Transition Temperature (Tg) (°C)
PMMA4250~105
PMMA42510~80
PMMA42520~60
PMMA42530~40
PLA4250~60
PLA4255~50
PLA42510~40
PLA100012.5~35

Data extrapolated from trends reported for PPG in PMMA and PLA.[4][2]

Table 2: Effect of Poly(propylene glycol) Concentration on Mechanical Properties of PLA

Plasticizer (PPG) Mn ( g/mol )Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
None0~50-60~5-10
4255~40-50~15-25
42510~30-40~50-100
100012.5~25-35>150

Data represents typical trends observed for PPG in PLA.[1][2]

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting)

This method is suitable for polymers soluble in a volatile solvent.

  • Polymer Solution Preparation: Dissolve a known quantity of the polymer resin in a suitable solvent to achieve a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Plasticizer Incorporation: Add the calculated amount of this compound to the polymer solution to achieve the desired weight percentage relative to the polymer. Continue stirring for a minimum of 2 hours to ensure a homogenous mixture.[3]

  • Film Casting: Pour the solution into a level, non-stick container (e.g., a glass petri dish).

  • Solvent Evaporation: Cover the container with a perforated lid to allow for slow and controlled solvent evaporation at room temperature for 24-48 hours.[3]

  • Drying: Transfer the cast film to a vacuum oven for final drying to remove any residual solvent.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol determines the effect of the plasticizer on the glass transition temperature (Tg).

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and seal it in an aluminum DSC pan.[3]

  • Thermal History Removal: Heat the sample to a temperature significantly above its expected Tg (e.g., 20°C above the melting temperature if semi-crystalline) at a rate of 10°C/min.

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.

  • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition region.[3]

  • Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Protocol 3: Mechanical Properties by Tensile Testing (ASTM D882)

This protocol measures tensile strength and elongation at break.

  • Sample Preparation: Cut dumbbell-shaped or rectangular specimens from the conditioned polymer films using a precision cutter.[3]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[3]

  • Data Calculation:

    • Tensile Strength (MPa): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture relative to its original length.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Material Characterization cluster_results Data Analysis & Optimization p1 Polymer Dissolution p2 TPG Addition & Mixing p1->p2 p3 Film Casting p2->p3 p4 Drying p3->p4 a1 Thermal Analysis (DSC) p4->a1 Conditioned Film Samples a2 Mechanical Testing (Tensile) p4->a2 Conditioned Film Samples a3 Migration Study p4->a3 Conditioned Film Samples r1 Determine Tg a1->r1 r2 Calculate Tensile Strength & Elongation a2->r2 r3 Quantify Migration a3->r3 opt Optimize TPG Concentration r1->opt r2->opt r3->opt

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_brittle Issue: Brittleness cluster_tacky Issue: Tackiness / Too Soft cluster_phase_sep Issue: Phase Separation start Observe Undesirable Property in Material b_decision Is material still brittle? start->b_decision Brittle? t1 Decrease TPG Concentration start->t1 Tacky? ps1 Lower TPG Concentration start->ps1 Phase Separation? b1 Increase TPG Concentration b1->b_decision b2 Verify Polymer Compatibility b2->b_decision ps2 Check Solubility Parameters ps1->ps2

Caption: Logic diagram for troubleshooting common plasticizer issues.

References

Navigating Viscosity Challenges with Tetrapropylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing the physical properties of reagents is a critical aspect of experimental success. Tetrapropylene glycol (TPG), a versatile oligomer, often presents challenges due to its viscosity, which is highly sensitive to temperature fluctuations. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered when working with TPG.

Viscosity of this compound at Various Temperatures

The viscosity of this compound decreases significantly as temperature increases. Understanding this relationship is fundamental to managing its handling and performance in experimental setups.

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)Kinematic Viscosity (mm²/s)
15288.15135.7135.1
20293.15102.8102.5
25298.1578.978.7
30303.1561.461.3
40313.1539.439.4
50323.1526.826.8
60333.1519.019.0
70343.1513.914.0
80353.1510.510.6
90363.158.18.2
100373.156.46.5
110383.155.15.2
120393.154.24.3

Data sourced from "Vapor Pressure, Density, Viscosity, and Surface Tension of this compound".[1][2][3][4]

Troubleshooting Guide

This guide addresses common problems encountered when handling this compound and provides systematic solutions.

Problem: Inaccurate or Inconsistent Dispensing/Pipetting

Symptoms:

  • Aspirating less volume than set on the pipette.

  • Visible residue of TPG inside the pipette tip after dispensing.

  • Inconsistent results in assays or formulations.

Possible Causes:

  • High viscosity of TPG at ambient temperature.

  • Standard air displacement pipettes are struggling with the viscous liquid.

  • Pipetting speed is too fast.

Solutions:

  • Temperature Control: Gently warm the this compound to a temperature where its viscosity is more manageable (e.g., 30-40°C).[5] Ensure the temperature is compatible with your experiment and does not degrade other components.

  • Pipetting Technique:

    • Reverse Pipetting: Use the reverse pipetting technique to improve accuracy with viscous liquids.

    • Slow Speed: Reduce the aspiration and dispensing speed to allow the viscous liquid to move completely.[1]

    • Tip Immersion: Keep the pipette tip immersed in the liquid for a few seconds after aspiration to ensure the full volume is drawn.

  • Specialized Equipment:

    • Positive Displacement Pipettes: These are ideal for viscous liquids as the integrated piston is in direct contact with the liquid, eliminating issues with air cushions.

    • Wide-bore Pipette Tips: Using tips with a larger opening can facilitate easier aspiration and dispensing.

Problem: Inconsistent Flow Rate in Pumping Systems

Symptoms:

  • Pulsating or uneven flow from a syringe pump or peristaltic pump.

  • Stalling of the pump motor.

  • Inaccurate dosing in continuous flow experiments.

Possible Causes:

  • The pump lacks sufficient force to handle the high viscosity of TPG.

  • Temperature fluctuations are causing changes in viscosity during the experiment.[6]

  • Inappropriate tubing size or material for the pump.

Solutions:

  • Temperature Management:

    • Heated Lines: Use heated transfer lines or a jacketed vessel to maintain a consistent, elevated temperature for the TPG.

    • Temperature-Controlled Environment: Conduct the experiment in a temperature-controlled room or enclosure.

  • Equipment Optimization:

    • High-Pressure Syringe Pumps: Employ syringe pumps specifically designed for high-viscosity liquids, which can provide a more consistent and powerful force.[6]

    • Tubing Selection: Use wider diameter, rigid tubing to reduce backpressure. Ensure the tubing material is compatible with this compound.

  • Dilution: If the experimental protocol allows, consider diluting the this compound with a suitable, low-viscosity solvent to reduce its overall viscosity.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the viscosity of this compound?

A1: The viscosity of this compound is inversely related to temperature.[3] As the temperature increases, the viscosity decreases significantly, making it easier to handle and pump.[5] Conversely, at lower temperatures, its viscosity increases, which can lead to challenges in pipetting and flow control.[4]

Q2: What is the recommended method for accurately measuring the viscosity of this compound in the lab?

A2: A standard method for accurate viscosity measurement is using a glass capillary viscometer, such as a Cannon-Fenske viscometer, in a temperature-controlled water bath.[7] Rotational viscometers are also a flexible and popular choice for measuring a wide range of viscosities.[8] For all methods, precise temperature control is crucial for obtaining reliable and reproducible results.[8]

Q3: Can I dilute this compound to lower its viscosity?

A3: Yes, dilution with a compatible, low-viscosity solvent is a viable strategy to reduce the viscosity of this compound. However, you must ensure that the chosen solvent does not interfere with your experimental results, alter the properties of your formulation, or cause any unwanted reactions.

Q4: Are there any specific safety precautions to consider when heating this compound?

A4: When heating this compound, it is important to use a well-ventilated area or a fume hood. Avoid localized overheating, which can cause degradation. Use a controlled heating method such as a water bath or a heating mantle with a temperature controller. Always consult the Safety Data Sheet (SDS) for specific handling and temperature limit information.

Q5: My experiment requires working at a low temperature where TPG is very viscous. What are my options?

A5: If your experiment must be conducted at a low temperature, you will likely need specialized equipment. Consider using a high-force syringe pump designed for viscous materials.[6] For smaller volumes, positive displacement pipettes are recommended. You may also need to investigate alternative solvents or co-solvents that can reduce the viscosity at your target temperature without compromising the experiment.

Experimental Protocol: Viscosity Measurement of this compound

This protocol outlines the methodology for measuring the kinematic and dynamic viscosity of this compound using a glass capillary viscometer.

Objective: To determine the viscosity of this compound at a specific temperature.

Materials:

  • This compound sample

  • Cannon-Fenske (or similar) glass capillary viscometer

  • Constant temperature water bath with a transparent window

  • Digital stopwatch

  • Pipette or syringe for sample loading

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Dry, filtered air or nitrogen supply

Methodology:

  • Viscometer Selection and Cleaning: Choose a viscometer of the appropriate size for the expected viscosity range. Thoroughly clean the viscometer with a suitable solvent and dry it completely using a stream of dry, filtered air or nitrogen.

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, allow the sample to sit or gently centrifuge it to remove bubbles.

  • Loading the Viscometer: Carefully introduce the this compound sample into the larger tube of the viscometer up to the indicated fill line.

  • Temperature Equilibration:

    • Place the loaded viscometer into the constant temperature water bath in a vertical position.

    • Allow the sample to equilibrate to the bath temperature for at least 15-20 minutes.[7] This step is critical for accurate measurements.

  • Measurement:

    • Apply gentle suction to the smaller tube to draw the liquid up past the upper timing mark.

    • Release the suction and allow the liquid to flow freely back down the capillary.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

  • Repeat Measurements: Perform at least three consecutive measurements. The flow times should be within close agreement (e.g., ±0.2%).

  • Calculations:

    • Kinematic Viscosity (ν): Calculate the kinematic viscosity using the following equation: ν = C * t where: ν = kinematic viscosity (in mm²/s or centistokes) C = calibration constant of the viscometer (in mm²/s²) t = average flow time (in s)

    • Dynamic Viscosity (η): To calculate the dynamic viscosity, the density (ρ) of this compound at the measurement temperature must be known. η = ν * ρ where: η = dynamic viscosity (in mPa·s or centipoise) ν = kinematic viscosity (in mm²/s) ρ = density of the sample at the measurement temperature (in g/cm³)

  • Cleaning: After completing the measurements, promptly clean the viscometer with a suitable solvent and dry it thoroughly.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues when working with this compound.

TPG_Viscosity_Troubleshooting start Start: Viscosity-Related Issue (e.g., Inaccurate Pipetting, Flow Issues) check_temp Is the working temperature of TPG known and controlled? start->check_temp increase_temp Action: Increase TPG Temperature (e.g., use water bath, heated lines). Ensure compatibility with experiment. check_temp->increase_temp No check_equipment Is the equipment suitable for viscous liquids? check_temp->check_equipment Yes issue_resolved1 Issue Resolved? increase_temp->issue_resolved1 issue_resolved1->check_equipment No end_success End: Process Optimized issue_resolved1->end_success Yes optimize_technique Action: Optimize Technique - Use reverse pipetting - Reduce aspiration/dispense speed - Adjust pump settings check_equipment->optimize_technique Partially / Unsure upgrade_equipment Action: Upgrade Equipment - Use positive displacement pipettes - Use high-force syringe pump - Use wide-bore tips/tubing check_equipment->upgrade_equipment No consider_dilution Action: Consider Dilution (If protocol allows) check_equipment->consider_dilution Yes issue_resolved2 Issue Resolved? optimize_technique->issue_resolved2 issue_resolved2->upgrade_equipment No issue_resolved2->end_success Yes issue_resolved3 Issue Resolved? upgrade_equipment->issue_resolved3 issue_resolved3->consider_dilution No issue_resolved3->end_success Yes issue_resolved4 Issue Resolved? consider_dilution->issue_resolved4 Dilution Performed end_consult End: Consult Senior Staff or Instrument Manufacturer consider_dilution->end_consult Not an option issue_resolved4->end_success Yes issue_resolved4->end_consult No

References

Compatibility of Tetrapropylene glycol with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the chemical compatibility of Tetrapropylene glycol (TPG) with common laboratory reagents. Due to the limited availability of direct testing data for this compound, information from closely related glycols, such as Tripropylene glycol and Tetraethylene glycol, has been included as a predictive measure. It is crucial to perform specific compatibility testing for your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical compatibility of this compound?

A1: this compound is a stable compound under recommended storage conditions. It is generally compatible with a wide range of materials. However, it is advisable to avoid contact with strong oxidizing or reducing agents. High temperatures should also be avoided to prevent degradation.[1]

Q2: How can I determine the compatibility of this compound with a specific solvent?

A2: The most straightforward method is a visual miscibility test.[2] Mix equal volumes of this compound and the solvent and observe if they form a single, clear phase. The formation of layers, cloudiness, or precipitation indicates immiscibility or low solubility. For more precise determination, techniques like spectroscopy, viscometry, or chromatography can be employed.[2]

Q3: What plastics are generally compatible with glycols like this compound?

A3: Polypropylene generally exhibits good chemical resistance to glycols. However, it is not recommended for use with halogenated and aromatic hydrocarbons or strong oxidizing acids.[3] Materials like LDPE, HDPE, and PP are often suitable for use with glycols.[4] It is important to note that temperature, pressure, and exposure duration can affect reactivity.[3]

Q4: Are there any metals that should be avoided for use with this compound?

A4: Glycol-based solutions are generally compatible with common laboratory metals such as stainless steel (304 and 316), aluminum, and carbon steel.[5] However, the presence of impurities or extreme conditions could lead to corrosion.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Phase separation or cloudiness when mixing TPG with a solvent. The solvent is immiscible or has low solubility with this compound.Select an alternative, miscible solvent. Refer to the solvent miscibility workflow below.
Discoloration, swelling, or cracking of plastic labware after exposure to TPG. The plastic material is not chemically compatible with this compound under the experimental conditions.Immediately discontinue use of the affected labware. Consult the material compatibility table and select a more resistant plastic. Perform compatibility testing as outlined in the experimental protocol below.
Corrosion or degradation of metal components in contact with TPG. Incompatibility of the metal with this compound, potentially exacerbated by temperature, concentration, or impurities.Discontinue use and inspect the affected components. Refer to the material compatibility data and consider using a more resistant metal, such as a higher grade of stainless steel or a compatible alloy.
Unexpected reaction or heat generation upon mixing TPG with a reagent. Potential chemical reaction with an incompatible substance, such as a strong oxidizing or reducing agent.Exercise extreme caution. Safely neutralize and dispose of the mixture according to laboratory safety protocols. Avoid mixing this compound with strong oxidizing or reducing agents.[1]

Chemical Compatibility Data

Disclaimer: The following tables are compiled from general chemical compatibility data for glycols and related compounds. This information should be used as a guideline only. It is strongly recommended to perform specific testing for your application.

Solvent Miscibility
SolventPredicted Compatibility with TPG
WaterSoluble
EthanolMiscible
MethanolMiscible
IsopropanolMiscible
AcetoneMiscible
TolueneLikely Miscible (testing recommended)
DichloromethaneLikely Immiscible (testing recommended)
HexaneImmiscible
Material Compatibility
MaterialPredicted Compatibility Rating
Plastics
Low-Density Polyethylene (LDPE)E (Excellent)
High-Density Polyethylene (HDPE)E (Excellent)
Polypropylene (PP)G (Good)[3]
Polytetrafluoroethylene (PTFE)E (Excellent)
Polycarbonate (PC)F (Fair - potential for stress cracking)
Polyvinyl Chloride (PVC)G (Good)
Metals
Stainless Steel 304A (Excellent)[5]
Stainless Steel 316A (Excellent)[5]
AluminumA (Excellent)[5]
Carbon SteelA (Excellent)[5]
BrassB (Good)
CopperB (Good)

Rating Key:

  • E / A: Excellent, no or minimal effect.

  • G / B: Good, minor effect, slight corrosion or discoloration.

  • F / C: Fair, moderate effect, not recommended for continuous use.

  • N / D: Not Recommended, severe effect.

Experimental Protocols

Protocol for Determining Solvent Miscibility

A simple visual method is often sufficient for initial screening.[2]

Materials:

  • This compound

  • Test solvent

  • Two clean, dry glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders

Procedure:

  • Add 5 mL of this compound to the first test tube.

  • Add 5 mL of the test solvent to the second test tube.

  • Slowly add the test solvent to the this compound, stopper the tube, and invert gently several times to mix.

  • Observe the mixture against a well-lit background.

  • Interpretation of Results:

    • Miscible: A single, clear liquid phase is observed.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

    • Immiscible: Two distinct layers are observed.

Protocol for Chemical Compatibility Testing of Plastics (Adapted from ASTM D543)

This protocol provides a framework for evaluating the resistance of plastic labware to this compound.[6][7]

Materials:

  • Test specimens of the plastic material (e.g., small coupons or pieces of labware).

  • This compound

  • Immersion containers with tight-fitting lids

  • Analytical balance

  • Calipers or micrometer

  • Controlled temperature environment (e.g., oven or incubator)

Procedure:

  • Initial Measurements:

    • Visually inspect each test specimen for any initial defects.

    • Weigh each specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each specimen.

  • Immersion:

    • Place the specimens in the immersion container.

    • Add enough this compound to fully submerge the specimens.

    • Seal the container to prevent evaporation.

  • Exposure:

    • Store the container at the desired test temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Final Measurements:

    • After the exposure period, carefully remove the specimens from the this compound.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh and re-measure the dimensions of each specimen.

    • Visually inspect for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Document all visual observations.

    • Compare the results to control specimens that were not immersed.

Visualizations

experimental_workflow cluster_miscibility Solvent Miscibility Workflow start_m Start: Select Solvent mix Mix equal volumes of TPG and solvent start_m->mix observe Observe mixture mix->observe miscible Single clear phase? (Yes/No) observe->miscible result_m_yes Result: Miscible miscible->result_m_yes Yes result_m_no Result: Immiscible/ Partially Miscible miscible->result_m_no No

Caption: Workflow for determining solvent miscibility with this compound.

compatibility_testing_workflow cluster_compatibility Plastic Compatibility Testing Workflow (ASTM D543 Adaptation) start_c Start: Select Plastic initial_measure Initial Measurements (Weight, Dimensions, Appearance) start_c->initial_measure immerse Immerse specimens in TPG initial_measure->immerse expose Controlled Exposure (Time, Temperature) immerse->expose final_measure Final Measurements (Weight, Dimensions, Appearance) expose->final_measure analyze Analyze Changes final_measure->analyze compatible Changes within acceptable limits? (Yes/No) analyze->compatible result_c_yes Result: Compatible compatible->result_c_yes Yes result_c_no Result: Not Compatible compatible->result_c_no No

Caption: Workflow for testing the chemical compatibility of plastics with this compound.

Caption: Logical workflow for troubleshooting compatibility issues with this compound.

References

Techniques for drying and storing anhydrous Tetrapropylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for drying and storing anhydrous Tetrapropylene Glycol (TPG).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous this compound in my experiments?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In moisture-sensitive reactions, such as those involving organometallic reagents, certain catalysts, or other water-reactive compounds, the presence of water can lead to side reactions, reduced yields, and inconsistent results. For applications requiring high purity, ensuring the anhydrous state of TPG is crucial for reproducibility and the success of the experiment.

Q2: What are the primary methods for drying this compound in a laboratory setting?

A2: The most effective methods for preparing anhydrous TPG in a research environment are:

  • Drying with Molecular Sieves: A convenient method for removing residual water.

  • Vacuum Distillation: Ideal for removing water from the high-boiling point TPG.

  • Azeotropic Distillation: This technique involves using an entrainer to form a lower-boiling azeotrope with water, which is then removed by distillation.

Q3: How can I verify the water content of my dried this compound?

A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer titration.[1][2][3] This technique can precisely quantify water content down to the parts-per-million (ppm) level.

Q4: What is the recommended way to store anhydrous this compound?

A4: Anhydrous TPG should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, to prevent the reabsorption of atmospheric moisture. Storage in a cool, dry, and well-ventilated area away from direct sunlight is also recommended.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction failure or low yield High moisture content in the TPG.1. Verify the water content of your TPG using Karl Fischer titration before use.2. Re-dry the solvent using one of the recommended protocols to achieve a lower moisture level.3. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is performed under a strict inert atmosphere.
Inconsistent reaction results Variable moisture content between batches or introduction of atmospheric moisture during handling.1. Standardize your drying and storage procedures for TPG.2. Always handle anhydrous TPG under an inert atmosphere using dry syringes or cannulas.
Molecular sieves appear ineffective 1. Sieves were not properly activated (still contain water).2. Insufficient quantity of sieves used.3. Insufficient contact time.1. Reactivate the molecular sieves by heating them in a muffle furnace or under vacuum (see Protocol 1 for details).2. Use a sufficient amount of sieves (typically 10-20% w/v).3. Allow for adequate contact time (at least 24 hours), with occasional swirling.
Difficulty achieving a stable vacuum during distillation Leaks in the distillation apparatus.1. Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.2. Ensure the vacuum pump is in good working order and the oil is fresh if using an oil-based pump.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆O₅[4]
Molecular Weight 250.33 g/mol [4]
Boiling Point (at 760 mmHg) 348.9 °C (Predicted)[5][6]
Boiling Point (at 0.04 kPa / 0.3 mmHg) 149.5 - 150.0 °C (422.65 to 423.15 K)[7]
Density 1.033 g/cm³ (Predicted)[6][8]
Flash Point 164.8 °C[6]
Vapor Pressure (at 25°C) 2.96E-06 mmHg[6]

Experimental Protocols

Protocol 1: Drying of this compound with Molecular Sieves

Materials:

  • This compound

  • 4Å molecular sieves

  • Oven or muffle furnace

  • Schlenk flask or other suitable oven-dried glassware with a septum

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the 4Å molecular sieves in a suitable container.

    • Heat in an oven or muffle furnace at 250-300°C for at least 3 hours under a slow stream of inert gas or under vacuum.

    • Allow the sieves to cool to room temperature in a desiccator over a drying agent or under a stream of inert gas.

  • Drying TPG:

    • Add the activated molecular sieves (approximately 10-20% of the TPG volume) to a flask containing the this compound.

    • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

    • For optimal dryness, store the TPG over the activated sieves.

  • Storage:

    • Store the dried TPG over the molecular sieves in a tightly sealed container with a septum for easy and anhydrous transfer via syringe.

Protocol 2: Drying of this compound by Vacuum Distillation

Materials:

  • This compound

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are well-sealed. A short-path distillation apparatus is recommended.

    • Place a stir bar in the round-bottom flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Place the this compound into the round-bottom flask.

    • Begin stirring and slowly apply vacuum.

    • Once a stable vacuum is achieved (e.g., ~0.3 mmHg), begin to gently heat the distillation flask.

    • The boiling point of TPG at 0.3 mmHg is approximately 150°C.[7]

    • Collect the purified, anhydrous this compound in the receiving flask.

    • Discard the initial and final fractions to ensure high purity.

  • Storage:

    • Transfer the distilled TPG to a dry, inert gas-flushed container for storage.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • The solvent is added to the titration cell and pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Analysis:

    • Using a dry, gastight syringe, accurately measure a known volume or weight of the anhydrous this compound.

    • Inject the sample into the titration cell.

    • The titration will start automatically and will stop once all the water in the sample has been consumed.

    • The instrument will then calculate the water content of the sample, typically in ppm or percent.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_methods Drying Techniques cluster_qc Quality Control & Storage start Start with This compound drying_method Select Drying Method start->drying_method mol_sieves Molecular Sieves drying_method->mol_sieves Convenient vac_dist Vacuum Distillation drying_method->vac_dist High Purity azeo_dist Azeotropic Distillation drying_method->azeo_dist Alternative kf_titration Karl Fischer Titration (Verify Water Content) mol_sieves->kf_titration vac_dist->kf_titration azeo_dist->kf_titration kf_titration->drying_method If Wet storage Store Anhydrous TPG Under Inert Atmosphere kf_titration->storage If Dry end Ready for Use storage->end

Caption: Experimental workflow for drying this compound.

Troubleshooting_Guide cluster_yes If YES cluster_no If NO start Reaction Failure or Inconsistent Results q1 Is the TPG confirmed to be anhydrous? start->q1 a1 Check other reagents and reaction conditions. Ensure inert atmosphere handling. q1->a1 Yes a2 Perform Karl Fischer titration. q1->a2 No q2 Is water content > acceptable limit? a2->q2 a3 Re-dry TPG using an appropriate protocol (Molecular Sieves or Vacuum Distillation). q2->a3 Yes a4 Proceed with the reaction under strict anhydrous conditions. q2->a4 No a3->a2 Verify after drying

Caption: Troubleshooting guide for experiments using anhydrous TPG.

References

Identifying and characterizing byproducts in Tetrapropylene glycol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrapropylene glycol (TePG).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound reaction mixture has turned yellow/brown. What could be the cause?

A: A yellow or brown discoloration in your reaction mixture often indicates the presence of oxidation byproducts.[1] At elevated temperatures or in the presence of oxygen and certain catalysts, the hydroxyl groups of glycols can be oxidized to form aldehydes and carboxylic acids, which can be colored compounds.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Temperature Control: Avoid excessive heating. Monitor and control the reaction temperature closely, as thermal degradation can lead to the formation of aldehydes like formaldehyde (B43269) and acetaldehyde.[2][3]

    • Catalyst Choice: Be mindful of the catalyst used. Some metal catalysts can promote oxidation. Consider using catalysts less prone to inducing oxidation.

    • Analysis: Use analytical techniques like GC-MS or HPLC to identify the specific byproducts. The presence of unexpected peaks may correspond to aldehydes or carboxylic acids.[1]

Q2: I am observing a significant amount of higher and lower molecular weight glycols in my final product. How can I improve the selectivity for this compound?

A: The synthesis of a specific propylene (B89431) glycol oligomer like TePG is often a distribution of products. The formation of di-, tri-, and higher polypropylene (B1209903) glycols is a common outcome of propylene oxide polymerization.[4][5] this compound itself is often a byproduct in the synthesis of dipropylene and tripropylene (B76144) glycol.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the molar ratio of your reactants (e.g., propylene oxide and initiator). Adjusting the stoichiometry can shift the oligomer distribution.

    • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the formation of lower oligomers, while higher temperatures and longer times can lead to higher oligomers.

    • Catalyst Concentration: The concentration of the catalyst (e.g., potassium hydroxide) can influence the polymerization rate and, consequently, the molecular weight distribution.[6]

    • Purification: Employ purification techniques like fractional distillation under reduced pressure to separate the desired TePG from other glycols.

Q3: My GC-MS analysis shows unexpected peaks that are not other polypropylene glycol oligomers. What could they be?

A: Besides other polypropylene glycols, several other byproducts can form in TePG reactions, especially under certain conditions.

  • Potential Byproducts:

    • Aldehydes and Ketones: Thermal degradation of propylene glycols can produce formaldehyde, acetaldehyde, and propionaldehyde.[2][7]

    • Acetals: If aldehydes are present as impurities in your starting materials or are formed during the reaction, they can react with the hydroxyl groups of TePG to form acetals.[8]

    • Unsaturated Compounds: A major side reaction in the oxyanionic polymerization of propylene oxide is an elimination reaction that leads to unsaturated end groups, such as allyl ethers.[9]

  • Troubleshooting and Identification:

    • Review Reaction Conditions: High temperatures are a primary cause of thermal degradation.

    • Starting Material Purity: Analyze your starting materials for aldehyde or other reactive impurities.

    • Spectroscopic Analysis: Utilize GC-MS and NMR to identify the structure of the unknown peaks. Mass spectrometry can provide the molecular weight and fragmentation patterns, while NMR can give detailed structural information.

Q4: I am having difficulty separating this compound from other oligomers by HPLC. What can I do?

A: The separation of polypropylene glycol oligomers can be challenging due to their similar structures and polarities.

  • Troubleshooting HPLC Separation:

    • Column Choice: A C8 or C18 reversed-phase column is commonly used. Consider a column with a different stationary phase if you are not achieving adequate separation.

    • Mobile Phase Optimization: Adjust the gradient of your mobile phase (e.g., acetonitrile/water or methanol/water). A shallower gradient can improve the resolution of closely eluting peaks.

    • Detector: Since glycols lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often more suitable than a UV detector.

    • Derivatization: For improved detection and separation, consider derivatizing the hydroxyl groups.

Data Presentation

Table 1: Common Byproducts in this compound Reactions

Byproduct ClassSpecific ExamplesPotential CauseRecommended Analytical Technique
Lower/Higher PPG Oligomers Dipropylene glycol, Tripropylene glycol, Pentapropylene glycolNon-selective polymerizationGC-MS, HPLC-ELSD/RI
Aldehydes/Ketones Formaldehyde, Acetaldehyde, PropionaldehydeThermal degradationGC-MS (with derivatization if necessary)
Acetals Formaldehyde or Acetaldehyde acetals of TePGReaction with aldehyde impurities/byproductsGC-MS, NMR
Unsaturated Compounds Allyl ethersSide reaction during polymerizationGC-MS, NMR

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Byproducts

This protocol provides a general method for the identification of TePG and its potential byproducts.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

    • If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the glycols. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol 2: HPLC-ELSD Analysis for Oligomer Distribution

This protocol is designed to separate and quantify the distribution of polypropylene glycol oligomers.

  • Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 30% B.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C.

    • Evaporator Temperature: 50 °C.

    • Gas Flow Rate: 1.5 L/min.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Byproduct_Formation_Pathway Propylene_Oxide Propylene Oxide Polymerization Polymerization Propylene_Oxide->Polymerization Initiator Initiator (e.g., Propylene Glycol) Initiator->Polymerization TePG This compound (Target Product) Polymerization->TePG Other_PPGs Other PPGs (DPG, TPG, etc.) Polymerization->Other_PPGs Side Reaction Unsaturated_Byproducts Unsaturated Byproducts (e.g., Allyl Ethers) Polymerization->Unsaturated_Byproducts Side Reaction Thermal_Degradation Thermal Degradation TePG->Thermal_Degradation Acetal_Formation Acetal Formation TePG->Acetal_Formation Heat_Oxygen Heat / Oxygen Heat_Oxygen->Thermal_Degradation Aldehydes_Ketones Aldehydes / Ketones Thermal_Degradation->Aldehydes_Ketones Aldehydes_Ketones->Acetal_Formation Acetals Acetals Acetal_Formation->Acetals

Caption: Byproduct formation pathways in TePG synthesis.

GCMS_Workflow Sample Reaction Mixture Sample Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (Optional) (e.g., Silylation) Dilution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Mass Analysis) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search, Peak Integration) MS_Detection->Data_Analysis Results Identification and Quantification of Byproducts Data_Analysis->Results

Caption: Experimental workflow for GC-MS analysis.

References

Technical Support Center: Overcoming Challenges in the Purification of Tetrapropylene Glycol (TPG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Tetrapropylene glycol (TPG) products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound (TPG)?

A1: Commercial TPG is typically a byproduct of propylene (B89431) glycol production and can contain a variety of related substances.[1][2] Common impurities include:

  • Other Propylene Glycol Oligomers: Monopropylene glycol (MPG), Dipropylene glycol (DPG), and Tripropylene glycol (TPG).[1][3]

  • Isomers: TPG itself is a mixture of isomers, which have the same molecular formula but different structural arrangements. These are notoriously difficult to separate.[4][5][6]

  • Water: Propylene glycols are hygroscopic and readily absorb moisture from the atmosphere.[7][8]

  • Color Bodies: Trace impurities or degradation products that can impart a yellow color to the product.[9][10]

  • Oxidation and Decomposition Products: Exposure to heat, oxygen, or UV light can lead to the formation of aldehydes, ketones, and other carbonyl compounds.[7][10][11][12]

  • Residual Catalysts: Depending on the manufacturing process, trace amounts of acidic or basic catalysts may be present.[1][2]

Q2: What is the most effective laboratory-scale method for purifying TPG?

A2: Vacuum distillation is the most common and effective method for purifying TPG.[4] Because TPG has a high boiling point, distillation at atmospheric pressure can lead to thermal decomposition.[1][11] By reducing the pressure, the boiling point is significantly lowered, allowing for separation from less volatile and more volatile impurities without degrading the product.[13]

Q3: My TPG product is discolored (yellowish). What causes this and how can it be fixed?

A3: A yellow tint in TPG can be caused by several factors:

  • Thermal Degradation: Heating the glycol to high temperatures, especially in the presence of oxygen, can cause it to decompose and form colored byproducts.[1]

  • Trace Impurities: The presence of aldehydes or other reactive trace elements can lead to color formation, which may worsen over time.[10]

  • Oxidation: Prolonged exposure to air and/or UV light can cause oxidative degradation.[7]

To address this, purification via vacuum distillation is recommended to remove the color-causing impurities. For persistent color issues, treatment with activated carbon followed by filtration may be effective at removing color bodies before distillation.[14][15]

Q4: How can I accurately determine the water content in my TPG sample?

A4: The gold standard for determining water content in glycols is the Karl Fischer titration .[16][17][18] This method is highly specific to water and can provide accurate results from parts-per-million (ppm) levels up to 100%.[19] Both volumetric and coulometric Karl Fischer methods are suitable, with the coulometric method being preferred for very low water concentrations (<0.1%).[17][20]

Q5: What analytical methods are used to assess the purity of TPG?

A5: The purity of TPG is most commonly assessed using chromatographic techniques.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating and quantifying volatile impurities, including other glycol oligomers.[21][22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for analyzing non-volatile impurities. When coupled with mass spectrometry (HPLC-MS), it becomes a powerful tool for identification and quantification.[24]

Q6: How should I properly store purified TPG to maintain its purity?

A6: To prevent degradation and contamination, purified TPG should be stored with care.

  • Store in a tightly sealed, opaque or dark glass container to protect from light and air.[7][9]

  • Keep in a cool, dry, and well-ventilated area.[8][25][26]

  • For long-term storage, blanketing the product with an inert gas like nitrogen is recommended to prevent oxidation and water absorption.[7]

Data Presentation

Table 1: Physical and Analytical Properties of this compound

PropertyValue / MethodSource(s)
Chemical Formula C₁₂H₂₆O₅[27]
Molecular Weight 250.33 g/mol [27]
IUPAC Name 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol[27]
CAS Number 24800-25-7[27]
Boiling Point ~348.9 °C at 760 mmHg (Atmospheric Pressure)[28]
149.5 - 150.0 °C (422.65 - 423.15 K) at 0.04 kPa (0.3 mmHg)[4]
Purity Analysis Gas Chromatography (GC, GC-MS)[6][21][22]
Water Content Karl Fischer Titration[16][18]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of TPG.

Problem Issue Possible Cause(s) Recommended Solution(s)
Distillation Performance Difficulty Achieving/Maintaining Vacuum • Leaks in glassware joints or tubing.• Inefficient vacuum pump.• Ensure all joints are properly sealed with high-vacuum grease.[29]• Check all tubing for cracks and ensure tight connections.• Verify the performance of the vacuum pump and check the oil if necessary.
Bumping / Uneven Boiling • Lack of boiling chips or inadequate stirring.• Heating too rapidly.Always use a magnetic stir bar. Boiling stones are ineffective under vacuum.[29][30]• Ensure smooth and consistent stirring before and during heating.[30]• Heat the distillation flask slowly and evenly using a heating mantle.
Low Purity of Distillate • Distillation rate is too fast.• Inefficient fractionating column.• Foaming carrying impurities over.• Reduce the heating rate to slow down the collection of distillate.• Use a more efficient fractionating column (e.g., Vigreux or packed column) to improve separation.[13]
Product Quality Product is Discolored (Yellow) • Thermal decomposition due to high temperature.• Presence of oxygen in the system.• Lower the distillation temperature by using a higher vacuum (lower pressure).[13]• Ensure the system is free of leaks. Purging the apparatus with an inert gas (e.g., nitrogen) before heating can help.
Product Contains Isomeric Impurities • Commercial TPG is inherently a mixture of isomers.• Isomers have very similar boiling points.• Standard distillation will not separate isomers. A high-efficiency fractional distillation column may provide some enrichment.[4]• Acknowledge that baseline TPG is a mixture. If a single isomer is required, advanced preparative chromatography may be necessary.[6]
High Water Content in Final Product • Incomplete removal during distillation.• Absorption of moisture from the air after purification.• Before distillation, dry the TPG using molecular sieves (see Protocol 2).• Ensure all glassware is thoroughly dried before assembly.• After distillation, handle and store the purified product under a dry, inert atmosphere.[7]

Experimental Protocols

Protocol 1: High-Vacuum Distillation of this compound

This protocol describes the purification of TPG from less volatile impurities and colored substances.

Methodology:

  • Apparatus Assembly:

    • Assemble a vacuum distillation apparatus using clean, oven-dried glassware. A typical setup includes a round-bottom flask, a Claisen adapter, a short-path distillation head with a condenser, a thermometer, and receiving flasks.[29][30]

    • The Claisen adapter is crucial to prevent bumping liquid from splashing into the condenser.[30]

    • Place a properly sized magnetic stir bar into the distillation flask.

    • Lightly grease all ground-glass joints with a suitable high-vacuum grease to ensure an airtight seal.[29]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a high-vacuum pump. The trap (often cooled with a dry ice/acetone bath) protects the pump from corrosive vapors.[30]

  • Sample Preparation:

    • Charge the distillation flask with the crude TPG, filling it to no more than two-thirds of its capacity.

    • If the sample has a high water content, consider pre-drying with molecular sieves (see Protocol 2).

  • Distillation Procedure:

    • Begin stirring the liquid.

    • Turn on the vacuum pump to slowly evacuate the system. You may observe bubbling as dissolved gases and highly volatile impurities are removed.[29][31]

    • Once the pressure has stabilized at a low level (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as a first fraction in the initial receiving flask.

    • As the temperature at the distillation head rises and stabilizes at the boiling point of TPG for the given pressure (see Table 1), switch to a clean receiving flask to collect the main product fraction.[4]

    • Distill the product at a slow, steady rate (e.g., 1-2 drops per second).

    • Stop the distillation before the distilling flask is completely dry to avoid concentrating potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.[31]

    • Slowly and carefully re-introduce air (or an inert gas) into the system to break the vacuum.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified TPG to a suitable storage container.

Protocol 2: Removal of Water using Molecular Sieves

This protocol is for drying TPG prior to distillation or for removing trace amounts of water from the purified product.

Methodology:

  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or in a stream of dry nitrogen. Allow them to cool to room temperature in a desiccator.

  • Drying Procedure:

    • Add the activated molecular sieves to the liquid TPG in a flask (approximately 5-10% by weight).

    • Seal the flask and allow it to stand for 12-24 hours at room temperature, with occasional swirling. For faster drying, the mixture can be stirred gently.[32]

  • Separation: Carefully decant or filter the dried TPG away from the molecular sieves. If filtering, do so under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) to prevent re-absorption of moisture.

Visualizations

Troubleshooting Workflow for Discolored TPG

TPG_Discoloration_Troubleshooting start Problem: Purified TPG is Yellow check_when When did discoloration occur? start->check_when during_dist During Distillation check_when->during_dist  During Process during_storage During Storage check_when->during_storage  After Process cause_dist1 Possible Cause: Thermal Decomposition during_dist->cause_dist1 cause_dist2 Possible Cause: Oxygen Present in System during_dist->cause_dist2 solution_dist1 Solution: Lower temperature by increasing vacuum (i.e., lowering pressure). cause_dist1->solution_dist1 solution_dist2 Solution: Ensure system is leak-free. Purge with inert gas before heating. cause_dist2->solution_dist2 cause_storage1 Possible Cause: Oxidation from Air Exposure during_storage->cause_storage1 cause_storage2 Possible Cause: UV Light Degradation during_storage->cause_storage2 solution_storage1 Solution: Store under an inert atmosphere (e.g., Nitrogen or Argon). cause_storage1->solution_storage1 solution_storage2 Solution: Use amber glass or opaque containers. Store in a dark location. cause_storage2->solution_storage2

Caption: Troubleshooting workflow for identifying and resolving the causes of discoloration in TPG products.

References

Validation & Comparative

A Comparative Guide: Tetrapropylene Glycol vs. Polyethylene Glycol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine demands precise control over nanoparticle characteristics to ensure optimal therapeutic efficacy and safety. The choice of polymers used during synthesis plays a pivotal role in determining the final properties of these nanoparticles, influencing everything from their stability and drug-loading capacity to their in vivo behavior. This guide provides an objective comparison of two polyether compounds, Tetrapropylene Glycol (TPG) and Polyethylene (B3416737) Glycol (PEG), in the context of nanoparticle synthesis, supported by experimental data and detailed protocols.

While both TPG and PEG are structurally related, their applications and functional roles in nanoparticle synthesis can differ significantly. PEG is widely recognized as the gold standard for creating "stealth" nanoparticles that can evade the immune system, thereby prolonging circulation time. In contrast, literature suggests that TPG, and its close analog tripropylene (B76144) glycol, can act as effective reducing agents in the polyol synthesis of metallic nanoparticles.

At a Glance: Key Differences in Nanoparticle Synthesis

FeatureThis compound (and its analogs)Polyethylene Glycol
Primary Role Reducing Agent & SolventStabilizing & Coating Agent ("PEGylation")
Synthesis Method Primarily used in polyol synthesisVarious methods (e.g., co-precipitation, nanoprecipitation, emulsion)
Key Advantage Direct synthesis of metallic nanoparticlesEnhanced biocompatibility, stability, and prolonged circulation ("stealth" effect)
Impact on Nanoparticle Surface Can be present as a surface coatingForms a hydrophilic corona

Performance Comparison: Experimental Data

The following tables summarize quantitative data from studies utilizing TPG (specifically, tripropylene glycol as a close analog) and PEG in nanoparticle synthesis. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the current literature. The data presented is collated from separate studies, each optimizing for their specific nanoparticle system.

Table 1: Nanoparticle Size Control with Tripropylene Glycol (TPG) in Silver Nanoparticle Synthesis

This data is derived from a study utilizing the polyol method where tripropylene glycol acts as the reducing agent. The size of the resulting silver nanoparticles is influenced by the concentration and molecular weight of the protective agent, polyvinylpyrrolidone (B124986) (PVP).

PVP Concentration (wt.%)PVP Molecular Weight ( g/mol )Average Nanoparticle Size (nm)
1055,00074.1
1555,000~50-100
2055,00034.4
1010,000> 100 (with flake-like particles)
101,300,00081.3

Data adapted from a study on silver nanoparticle synthesis using tripropylene glycol as a reducing agent.[1][2]

Table 2: Influence of Polyethylene Glycol (PEG) on Nanoparticle Properties

PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticles. The molecular weight and surface density of the PEG chains are critical parameters.

Nanoparticle SystemPEG Molecular Weight (kDa)Effect on PropertyReference
Poly(lactic-co-glycolic acid) (PLGA)5~75% decrease in protein adsorption compared to non-PEGylated nanoparticles[3]
Liposomes5Prolonged blood circulation and reduced uptake by the mononuclear phagocyte system (MPS)[3]
Gold Nanoparticles10Achieved the highest drug loading of ibuprofen (B1674241) (33% mass loading) compared to uncoated and silica-coated nanoparticles[4]
Poly(D,L-lactide) (PLA)20Decreased liver uptake and increased circulation time compared to 5 kDa PEG[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to new nanoparticle systems.

Protocol 1: Synthesis of Silver Nanoparticles using Tripropylene Glycol (TPG)

This protocol describes the polyol synthesis of silver nanoparticles where TPG serves as the reducing agent and solvent.

Materials:

Procedure:

  • Dissolve a specific weight percentage of PVP in TPG with continuous stirring.

  • Heat the PVP-TPG solution to 120°C.

  • Add a predetermined amount of AgNO₃ to the heated solution.

  • Maintain the reaction at 120°C for 3 hours under constant stirring. A color change to yellowish-brown indicates nanoparticle formation.[1][2]

  • Cool the solution to room temperature.

  • Add an excess of ethanol to precipitate the silver nanoparticles.

  • Centrifuge the mixture to separate the nanoparticles.

  • Wash the nanoparticles with fresh ethanol and re-disperse them. Repeat this step at least twice.

  • Disperse the final purified silver nanoparticles in a suitable solvent for storage.

Protocol 2: PEGylation of Pre-formed Nanoparticles

This protocol provides a general workflow for the surface modification of nanoparticles with PEG, a process known as PEGylation.

Materials:

  • Pre-synthesized nanoparticles (e.g., iron oxide, gold, PLGA)

  • PEG derivative with a functional group for covalent attachment (e.g., NHS-ester PEG for amine-functionalized nanoparticles)

  • Appropriate buffer solution (e.g., PBS)

Procedure:

  • Disperse the pre-formed nanoparticles in the chosen buffer solution.

  • Add the PEG derivative to the nanoparticle suspension. The molar ratio of PEG to nanoparticles needs to be optimized based on the desired grafting density.

  • Allow the reaction to proceed under gentle stirring for a specified time (can range from hours to overnight) at room temperature or 4°C.

  • Purify the PEGylated nanoparticles to remove unreacted PEG. This can be achieved through methods like dialysis, centrifugation, or size exclusion chromatography.

  • Re-disperse the purified PEGylated nanoparticles in a suitable buffer for characterization and use.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to illustrate the conceptual differences in the roles of TPG and PEG in nanoparticle synthesis.

TPG_Synthesis cluster_0 Polyol Synthesis with TPG Metal_Salt Metal Salt (e.g., AgNO₃) Reaction Heating (120°C) Metal_Salt->Reaction TPG Tripropylene Glycol (TPG) TPG->Reaction Solvent & Reducing Agent PVP PVP (Protective Agent) PVP->Reaction TPG_NP TPG-reduced Nanoparticle Reaction->TPG_NP

Fig. 1: Polyol synthesis workflow using TPG as a reducing agent.

PEGylation_Process cluster_1 PEGylation of Nanoparticles Preformed_NP Pre-formed Nanoparticle Conjugation Covalent Coupling Preformed_NP->Conjugation PEG_Derivative PEG Derivative PEG_Derivative->Conjugation PEGylated_NP PEGylated Nanoparticle Conjugation->PEGylated_NP 'Stealth' Corona

Fig. 2: General workflow for the PEGylation of pre-formed nanoparticles.

Concluding Remarks

The choice between this compound and polyethylene glycol in nanoparticle synthesis is fundamentally dependent on the desired outcome and the nature of the nanoparticle being synthesized.

  • This compound (and its analogs like tripropylene glycol) are effective reducing agents in the polyol process, offering a direct route to synthesizing metallic nanoparticles. The characteristics of the resulting nanoparticles are controlled by reaction parameters such as temperature, time, and the choice of a protective agent. Further research is needed to fully explore the potential of TPG-coated nanoparticles in drug delivery, including their biocompatibility, drug loading capabilities, and in vivo performance.

  • Polyethylene glycol remains the undisputed leader for surface modification to enhance the systemic circulation and stability of nanoparticles. The process of PEGylation is a well-established strategy to create "stealth" nanocarriers that can bypass the body's natural defense mechanisms, leading to improved drug accumulation at the target site. The extensive body of research on PEG provides a solid foundation for designing PEGylated nanoparticles with tailored properties for various therapeutic applications.

For drug development professionals, a hybrid approach could be envisioned where metallic nanoparticles are first synthesized using a TPG-based polyol method, followed by a post-synthesis PEGylation step to impart the desired "stealth" properties. This would leverage the advantages of both polymers to create a sophisticated and effective nanomedicine. As the field of nanotechnology advances, a deeper understanding of the interplay between different synthesis components will be crucial in designing the next generation of targeted and efficient drug delivery systems.

References

Propylene Glycol Ethers: A Comparative Guide for Solvent Selection in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylene (B89431) Glycol Ether Performance with Supporting Experimental Data

The selection of an appropriate solvent is a critical decision in chemical research and pharmaceutical development, profoundly influencing reaction kinetics, product purity, and the overall efficiency of a process. Propylene glycol ethers (PGEs), a class of organic solvents, have emerged as versatile and often safer alternatives to many traditional solvents. This guide provides a comprehensive comparative study of common PGEs, presenting key performance data, detailed experimental protocols for their evaluation, and a logical framework for solvent selection.

Executive Summary

Propylene glycol ethers, characterized by the presence of both an ether and an alcohol functional group, offer a unique balance of hydrophilicity and hydrophobicity. This dual nature allows them to dissolve a wide range of substances, from polar to non-polar materials.[1] They are broadly categorized as P-series glycol ethers and are recognized for their lower toxicity compared to their ethylene (B1197577) glycol-based (E-series) counterparts.[2] This guide focuses on the comparative analysis of key propylene glycol ethers: Propylene Glycol Methyl Ether (PM), Propylene Glycol n-Butyl Ether (PnB), Dipropylene Glycol Methyl Ether (DPM), Dipropylene Glycol n-Butyl Ether (DPnB), and Tripropylene Glycol Methyl Ether (TPM).

Data Presentation: Comparative Performance of Propylene Glycol Ethers

The following tables summarize the key physical, chemical, and toxicological properties of selected propylene glycol ethers to facilitate a direct comparison for solvent selection.

Table 1: Physical and Chemical Properties of Selected Propylene Glycol Ethers

PropertyPropylene Glycol Methyl Ether (PM)Propylene Glycol n-Butyl Ether (PnB)Dipropylene Glycol Methyl Ether (DPM)Dipropylene Glycol n-Butyl Ether (DPnB)Tripropylene Glycol Methyl Ether (TPM)
Molecular Weight ( g/mol ) 90.12[3][4]132.2[5][6]148.23[7]190.3[8]206.3[9]
Boiling Point (°C) 120[3][4][10]171[5][6]190[7][11]230[8][12]242.4[9]
Viscosity (cP @ 25°C) 1.7[3]3.9[5]3.82[7]4.9[8]5.5[13]
Flash Point (°C, Closed Cup) 31-34[3]63-68.9[5][6]74[7]100-111[8][12]121-124[13][14]
Surface Tension (mN/m @ 25°C) 70.7 (@ 20°C)[3]27.5[15]28.8 (@ 20°C)[16]28.4[8]29 (@ 20°C)[17]
Density (g/cm³ @ 20°C) 0.921[3]0.879[5][6]0.954[7][11]0.91[8]0.965[13]
Water Solubility (wt% @ 20°C) Completely miscible[3]5.5[5][6]Completely miscible[7][11]4.5[8]Completely miscible[13][18]

Table 2: Toxicological Data for Selected Propylene Glycol Ethers

SolventOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
Propylene Glycol Methyl Ether (PM) 3,739 - 4,277[19]>2,000[19]
Propylene Glycol n-Butyl Ether (PnB) 2,2003,100
Dipropylene Glycol Methyl Ether (DPM) 5,2309,510
Dipropylene Glycol n-Butyl Ether (DPnB) 1,780>2,000
Tripropylene Glycol Methyl Ether (TPM) 3,20015,440

Table 3: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in Propylene Glycol Ethers and Related Solvents

Active Pharmaceutical Ingredient (API)SolventSolubility (mg/g)Temperature (°C)
Acetaminophen Propylene Glycol~16525
Ibuprofen Propylene Glycol300[20]25[20]
Naproxen (B1676952) Propylene GlycolVaries with co-solvent20-40

Note: The solubility of APIs can be significantly influenced by the presence of co-solvents. For instance, the solubility of naproxen has been studied in mixtures of propylene glycol with isopropanol (B130326) and water.[21][22][23]

Experimental Protocols

The following are summaries of standard methodologies for evaluating key solvent properties.

1. Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of a liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The test is conducted at a precisely controlled temperature. For opaque liquids, reverse-flow viscometers are used.

2. Determination of Flash Point by Tag Open-Cup Apparatus (ASTM D1310)

This test method determines the flash point of liquids with flash points between -18 and 165°C.[8][19] The sample is placed in the Tag Open Cup and slowly heated. An ignition source is passed over the surface of the liquid at specified intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

3. Standard Practice for Dissolving Polymer Materials (ASTM D5226)

This practice outlines the procedures for preparing polymeric solutions. It provides guidance on selecting appropriate solvents, concentrations, temperatures, and agitation methods to achieve complete dissolution of a polymer. This is crucial for applications where PGEs are used as solvents for polymeric binders in formulations.

4. Solubility Measurements (USP <1236>)

This general chapter from the United States Pharmacopeia provides methods for determining the equilibrium solubility of drug substances. The "saturation shake-flask" method is a common technique. In this method, an excess amount of the solid drug is added to the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined by a suitable analytical method.

Mandatory Visualization

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable propylene glycol ether solvent for a specific research or drug development application.

SolventSelectionWorkflow start Define Application (e.g., Synthesis, Formulation) solubility Solubility Requirement (Polar/Non-polar Solute) start->solubility Key Parameters volatility Volatility Requirement (Evaporation Rate) start->volatility viscosity Viscosity Requirement (Flow/Coating) start->viscosity safety Safety & Toxicity (LD50, Flash Point) start->safety select_pm_dpm Consider PM or DPM (High Water Solubility) solubility->select_pm_dpm High Polarity Solute select_pnb_dpnb Consider PnB or DPnB (Moderate/Low Water Solubility) solubility->select_pnb_dpnb Low/Moderate Polarity Solute volatility->select_pm_dpm Fast/Moderate Evaporation select_tpm Consider TPM (Low Volatility) volatility->select_tpm Slow Evaporation Needed viscosity->select_pm_dpm Lower Viscosity Needed select_dpnb select_dpnb viscosity->select_dpnb Higher Viscosity Needed evaluation Experimental Evaluation (Performance Testing) safety->evaluation Acceptable Profile select_pm_dpm->evaluation select_pnb_dpnb->evaluation select_tpm->evaluation final_selection Final Solvent Selection evaluation->final_selection

Caption: Logical workflow for propylene glycol ether solvent selection.

Conclusion

Propylene glycol ethers offer a compelling combination of solvency, controlled volatility, and a favorable safety profile, making them attractive solvents for a wide range of applications in research and drug development. The P-series glycol ethers, in particular, are increasingly replacing their more toxic E-series counterparts. This guide provides a foundation of comparative data and standardized methodologies to empower researchers and formulation scientists to make informed decisions in their solvent selection process. The provided workflow offers a systematic approach to navigating the key considerations, ultimately leading to the choice of an optimal solvent for a given application.

References

A Comparative Performance Analysis of Tetrapropylene Glycol and Tripropylene Glycol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and delivery of pharmaceutical formulations. Among the versatile class of propylene (B89431) glycols, Tripropylene Glycol (TPG) and Tetrapropylene Glycol (TePG) are valuable solvents and humectants. This guide provides an objective comparison of their performance, supported by established experimental methodologies, to aid in the selection process for drug development applications.

Tripropylene glycol is a clear, colorless, and odorless liquid that is completely soluble in water and miscible with many organic solvents.[1] It is widely used in both industrial and consumer products, including as a raw material for polymers, a plasticizer, and a component in cleaning agents, coatings, and cosmetics.[1] In the pharmaceutical industry, TPG is utilized as a solvent, an intermediate in the synthesis of active pharmaceutical ingredients, and in topical formulations.[2][3]

This compound is a higher-order propylene glycol oligomer.[4] Like TPG, it is a liquid with applications as a functional fluid.[5] While less commonly cited in pharmaceutical literature than TPG, its higher molecular weight and different physicochemical properties may offer unique advantages in specific formulation challenges.

Physicochemical Properties: A Tabulated Comparison

A fundamental step in selecting an excipient involves the comparison of its physical and chemical properties. The following table summarizes the key properties of Tripropylene Glycol and this compound.

PropertyTripropylene Glycol (TPG)This compound (TePG)
CAS Number 24800-44-024800-25-7
Molecular Formula C9H20O4C12H26O5
Molecular Weight 192.25 g/mol 250.33 g/mol [5]
Boiling Point 270-273 °C[1]309.05 °C (at 101.3 kPa)
Melting Point -20 °C to <-30 °C[1]-
Density 1.019-1.021 g/cm³ at 20-25 °C1.006 g/cm³ at 25 °C
Viscosity (Dynamic) 57 mPa·s at 25 °C[1]103.9 mPa·s at 25 °C
Water Solubility Miscible[6]-

Performance in Pharmaceutical Formulations: Key Considerations

The performance of TPG and TePG in drug formulations is primarily evaluated based on their ability to act as solvents for poorly soluble drugs, their role as penetration enhancers in topical delivery systems, and their impact on the overall stability of the formulation.

Solvency for Poorly Soluble Drugs

Both TPG and TePG can be effective solvents for active pharmaceutical ingredients (APIs) with low aqueous solubility.[7][8] The choice between the two often depends on the specific polarity and structural characteristics of the drug molecule. The higher molecular weight and additional ether linkage in TePG may provide a more lipophilic environment compared to TPG, potentially enhancing the solubility of highly non-polar compounds.

Skin Penetration Enhancement

In topical and transdermal drug delivery, glycols can act as penetration enhancers by interacting with the lipids in the stratum corneum, thereby increasing the permeation of the API.[6][9] The larger molecular size of TePG compared to TPG might influence its interaction with the skin barrier and its efficacy as a penetration enhancer for different types of drugs.

Formulation Stability

The viscosity and hygroscopicity of these glycols can impact the physical and chemical stability of a formulation. The higher viscosity of TePG may be advantageous in topical formulations where a more substantive film is desired. Conversely, the lower viscosity of TPG might be preferred for ease of processing and application.

Experimental Protocols for Performance Evaluation

To facilitate a direct comparison of this compound and Tripropylene Glycol for a specific application, the following experimental methodologies are recommended.

Protocol for Determining Drug Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a drug in a solvent.[10]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Tripropylene Glycol (TPG)

  • This compound (TePG)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API powder to separate vials containing a known volume of either TPG or TePG.

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to sediment the undissolved API.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.

  • Express the solubility in mg/mL or g/100g of the solvent.

Protocol for Evaluating Skin Permeation (Franz Diffusion Cell Method)

The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of drugs.[6][11]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • API formulated in TPG and TePG

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Syringes and needles for sampling

  • HPLC for analysis

Procedure:

  • Mount the excised skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32°C to simulate physiological skin temperature.

  • Apply a known amount of the API formulation (in either TPG or TePG) to the surface of the skin in the donor chamber.

  • At predetermined time intervals, withdraw samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Analyze the concentration of the API in the collected samples using HPLC.

  • At the end of the experiment, analyze the amount of API retained in the different layers of the skin (stratum corneum, epidermis, and dermis).

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.

Logical Workflow for Excipient Selection

The process of selecting the appropriate glycol for a specific pharmaceutical formulation involves a series of logical steps, from initial physicochemical characterization to performance testing.

Excipient_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection a Define Formulation Requirements (e.g., dosage form, desired API load) b Compare Physicochemical Properties (Viscosity, Polarity, Molecular Weight) a->b c Assess API-Excipient Compatibility (Preliminary solubility and stability) b->c d Conduct Drug Solubility Studies (Shake-Flask Method) c->d Proceed to Performance Testing e Perform In Vitro Skin Permeation Tests (Franz Diffusion Cells) d->e f Evaluate Formulation Stability (Accelerated Stability Studies) e->f g Analyze and Compare Performance Data f->g Compile and Analyze Results h Select Optimal Glycol (TPG or TePG) g->h

Caption: Logical workflow for selecting and evaluating glycols in pharmaceutical formulation development.

Conclusion

Both Tripropylene Glycol and this compound offer valuable properties for pharmaceutical formulations, particularly as solvents and penetration enhancers. While TPG is more commonly referenced, TePG's unique physicochemical characteristics may present advantages for specific drug candidates. A direct performance comparison is often necessary to determine the optimal choice for a given application. By utilizing the standardized experimental protocols outlined in this guide, researchers and formulation scientists can make data-driven decisions to enhance the delivery and efficacy of their pharmaceutical products.

References

Validating the Purity of Synthesized Tetrapropylene Glycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents like Tetrapropylene glycol (TPG) is paramount for experimental reproducibility and the integrity of final products. This guide provides an objective comparison of key analytical methods for validating the purity of TPG, complete with detailed experimental protocols and supporting data.

The synthesis of this compound can result in a mixture of related glycols and other byproducts.[1] Common impurities may include lower and higher molecular weight propylene (B89431) glycols such as Dipropylene Glycol (DPG) and Tripropylene Glycol, as well as residual starting materials and solvents.[1][2] A multi-faceted analytical approach is often the most robust strategy for comprehensive purity validation.

Comparative Analysis of Purity Validation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile impurities.[2] For non-volatile components, High-Performance Liquid Chromatography (HPLC) is often employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis, while Karl Fischer titration is the gold standard for determining water content.[3][4]

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment

Analytical MethodKey Purity Parameters MeasuredAdvantagesLimitations
Gas Chromatography (GC-FID/MS) - Purity Percentage- Lower/Higher Glycol Impurities- Residual Solvents- High resolution for volatile and semi-volatile compounds.- MS provides definitive identification of impurities.[2]- Not suitable for non-volatile impurities.- Derivatization may be required for some glycols.
¹H NMR Spectroscopy - Structural Confirmation- Molar Ratio of Impurities- End-group Analysis- Provides unambiguous structural information.- Quantitative without the need for individual impurity standards.[4][5]- Lower sensitivity compared to chromatographic methods.- May not detect trace-level impurities.[5]
Karl Fischer Titration - Water Content- High accuracy and precision for water determination.[3][6]- Only measures water content.
HPLC-RI/CAD/MS - Purity Percentage- Non-volatile Impurities- Oligomer Distribution- Suitable for a wide range of non-volatile compounds.- Universal detectors like CAD and RI do not require a chromophore.[7]- Resolution of structurally similar glycols can be challenging.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for identifying and quantifying volatile and semi-volatile impurities in synthesized TPG.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary column suitable for glycol analysis (e.g., PEG-20M or Rxi®-1301Sil MS).[8][9]

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized TPG in a suitable solvent like methanol (B129727) or isopropanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

    • MS Detector: Scan range of m/z 30-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the peak area percentage of the TPG peak relative to the total peak area.

¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized TPG and quantifying impurities based on the integration of characteristic signals.[4][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the TPG sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify the characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons of the TPG backbone.

    • Integrate the peaks corresponding to TPG and any identified impurities. The purity can be estimated by comparing the integral of the TPG signals to the sum of all integrals.

Karl Fischer Titration for Water Content Determination

This is a highly specific method for quantifying the water content in the synthesized TPG.[3][6]

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Procedure:

  • Titrator Preparation: Add the appropriate Karl Fischer reagent to the titration vessel and precondition the system to remove any residual moisture.

  • Sample Analysis: Accurately weigh a known amount of the TPG sample and inject it into the titration vessel.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content in percentage or parts per million (ppm) based on the amount of reagent consumed and the sample weight.

Visualizing the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_0 Purity Validation Workflow for Synthesized this compound A Synthesized this compound B Initial Purity Screen (GC-FID) A->B C Purity > 99%? B->C D Structural Confirmation (¹H NMR) C->D Yes H Further Purification Required C->H No E Water Content Analysis (Karl Fischer) D->E F Comprehensive Impurity Profile (GC-MS) E->F G Final Purity Assessment F->G I Product Meets Specifications G->I H->A Re-synthesize or Purify

Caption: Workflow for the comprehensive purity validation of this compound.

References

A Comparative Analysis of P-Series vs. E-Series Glycol Toxicity for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of P-series (propylene glycol ethers) and E-series (ethylene glycol ethers) glycols. The selection of appropriate solvents and excipients is a critical consideration in research and drug development, with potential impacts on experimental outcomes and personnel safety. This document summarizes key toxicity data, details relevant experimental methodologies, and visualizes metabolic pathways and experimental workflows to support informed decision-making.

Key Distinctions and Toxicological Overview

Glycol ethers are broadly categorized based on their starting material: ethylene (B1197577) oxide for the E-series and propylene (B89431) oxide for the P-series. This fundamental structural difference significantly influences their metabolic fate and subsequent toxicity. E-series glycol ethers, particularly those with shorter alkyl chains, can be metabolized to toxic alkoxyacetic acids, which are implicated in the adverse health effects observed with this class of compounds.[1][2] In contrast, P-series glycol ethers are primarily metabolized to propylene glycol, a substance with a well-established low toxicity profile.[1]

Historically, E-series glycols were widely used in various applications, but concerns over their toxicity, including reproductive and developmental effects, have led to a shift towards the use of P-series alternatives in many sectors.[1][3]

Quantitative Toxicity Data

The following tables summarize acute oral toxicity (LD50) and No Observed Adverse Effect Level (NOAEL) data for representative P-series and E-series glycol ethers, providing a quantitative basis for comparison.

Table 1: Acute Oral Toxicity (LD50) in Rats

Glycol EtherSeriesCAS NumberOral LD50 (mg/kg)Reference(s)
Propylene Glycol Methyl Ether (PGME)P-Series107-98-23,739 - 4,277[1]
Ethylene Glycol Methyl Ether (EGME)E-Series109-86-4990 - 2,370[4]
Propylene Glycol Ethyl Ether (PGEE)P-Series1569-02-43,089[5]
Ethylene Glycol Ethyl Ether (EGEE)E-Series110-80-53,089[6]
Propylene Glycol n-Butyl Ether (PGBE)P-Series5131-66-83,300[7]
Ethylene Glycol n-Butyl Ether (EGBE)E-Series111-76-21,400 - 2,420[8][9]

Table 2: No Observed Adverse Effect Levels (NOAEL) for Developmental and Reproductive Toxicity

Glycol EtherSeriesEndpointSpeciesNOAELReference(s)
Propylene Glycol Methyl Ether (PGME)P-SeriesDevelopmentalRat1500 ppm (inhalation)[10]
Propylene Glycol Methyl Ether (PGME)P-SeriesReproductiveRat300 ppm (inhalation)[10]
Ethylene GlycolE-SeriesDevelopmentalMouse150 mg/kg/day (oral)[11]
Ethylene Glycol Diethyl Ether (EGdiEE)E-SeriesDevelopmentalMouse50 mg/kg/day (oral)
Ethylene Glycol Diethyl Ether (EGdiEE)E-SeriesDevelopmentalRabbit25 mg/kg/day (oral)
Diethylene Glycol Monomethyl Ether (DGME)E-SeriesDevelopmentalRat200 mg/kg/day (oral)[2]

Experimental Protocols

The following are summaries of standard methodologies used to assess the toxicity of glycol ethers.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is frequently employed to determine the cytotoxic potential of chemicals like glycol ethers.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Abbreviated Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow, typically for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test glycol ether (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Acute Oral Toxicity: OECD Guideline 401

This guideline details a method for determining the acute oral toxicity (LD50) of a substance.

Procedure Outline:

  • Animal Selection: Healthy, young adult rats are typically used.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • LD50 Calculation: The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

In Vivo Reproductive/Developmental Toxicity Screening: OECD Guideline 422

This is a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test.

Methodology Summary:

  • Dosing: The test substance is administered daily in graduated doses to several groups of male and female rats. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.

  • Mating: Animals are mated to produce a litter.

  • Observations: Extensive observations are made on the parent animals (clinical signs, body weight, food consumption, etc.) and the offspring (viability, growth, and development).

  • Pathology: At the end of the study, a full necropsy and histopathological examination of the parent animals are performed, with a particular focus on the reproductive organs.

  • Endpoint Evaluation: The study provides information on fertility, pregnancy, maternal and paternal toxicity, and offspring viability and growth.

Mandatory Visualizations

Metabolic Pathways

The differential toxicity between P-series and E-series glycols is primarily attributed to their distinct metabolic pathways. The following diagrams illustrate the key enzymatic steps.

cluster_E E-Series Glycol Metabolism E-Series Glycol E-Series Glycol Alkoxyacetaldehyde Alkoxyacetaldehyde E-Series Glycol->Alkoxyacetaldehyde Alcohol Dehydrogenase (ADH) Alkoxyacetic Acid (Toxic) Alkoxyacetic Acid (Toxic) Alkoxyacetaldehyde->Alkoxyacetic Acid (Toxic) Aldehyde Dehydrogenase (ALDH)

Metabolism of E-Series Glycols

cluster_P P-Series Glycol Metabolism P-Series Glycol P-Series Glycol Propylene Glycol (Less Toxic) Propylene Glycol (Less Toxic) P-Series Glycol->Propylene Glycol (Less Toxic) Primarily O-dealkylation

Metabolism of P-Series Glycols

Experimental Workflow

The assessment of chemical toxicity often follows a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies. This workflow allows for the efficient screening of compounds and reduces the reliance on animal testing.

cluster_workflow Toxicological Assessment Workflow In Vitro Screening In Vitro Screening Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In Vitro Screening->Cytotoxicity Assays (e.g., MTT) Mechanistic Studies Mechanistic Studies In Vitro Screening->Mechanistic Studies Genotoxicity Assays) Genotoxicity Assays) In Vitro Screening->Genotoxicity Assays) In Vivo Studies In Vivo Studies Cytotoxicity Assays (e.g., MTT)->In Vivo Studies Genotoxicity Assays Genotoxicity Assays Genotoxicity Assays->In Vivo Studies Mechanistic Studies->In Vivo Studies Acute Toxicity (e.g., LD50) Acute Toxicity (e.g., LD50) In Vivo Studies->Acute Toxicity (e.g., LD50) Repeated Dose Toxicity Repeated Dose Toxicity In Vivo Studies->Repeated Dose Toxicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity In Vivo Studies->Reproductive/Developmental Toxicity Risk Assessment Risk Assessment Acute Toxicity (e.g., LD50)->Risk Assessment Repeated Dose Toxicity->Risk Assessment Reproductive/Developmental Toxicity->Risk Assessment

Tiered Toxicological Assessment Workflow

Conclusion

The available toxicological data consistently indicate that P-series glycol ethers exhibit a lower toxicity profile compared to their E-series counterparts. This difference is primarily due to their distinct metabolic pathways, with E-series glycols forming toxic alkoxyacetic acid metabolites. For researchers, scientists, and drug development professionals, the selection of P-series glycols over E-series, where chemically appropriate, represents a safer choice that minimizes potential health risks in the laboratory and in final product formulations. This guide provides the foundational data and methodologies to support such risk-based decisions.

References

Tetrapropylene Glycol: A Comparative Guide for Solvent Efficacy in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the stability and bioavailability of pharmaceutical formulations. While traditional solvents like ethanol (B145695) and methanol (B129727) are well-characterized, the exploration of alternative solvents is crucial for process optimization, safety, and environmental considerations. This guide provides a comprehensive comparison of Tetrapropylene Glycol (TePG) with traditional solvents, offering insights into its physicochemical properties, potential applications, and environmental profile to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

This compound, a higher-order glycol, possesses distinct physical and chemical properties that differentiate it from lower molecular weight alcohols and glycols. These properties, summarized in the table below, are critical determinants of its behavior as a solvent.

PropertyThis compound (TePG)Propylene (B89431) Glycol (PG)EthanolMethanol
Molecular Formula C₁₂H₂₆O₅[1]C₃H₈O₂C₂H₅OHCH₃OH
Molecular Weight ( g/mol ) 250.33[1]76.0946.0732.04
Boiling Point (°C) ~309[2]188.278.3764.7
Density (g/cm³ at 20°C) ~1.015[2]1.0360.7890.792
Viscosity (mPa·s at 25°C) ~80[2]~401.0740.544
Vapor Pressure (kPa at 20°C) <0.010.015.9513.02
Water Solubility Completely SolubleMiscibleMiscibleMiscible

Key Insights:

  • Low Volatility: TePG's high boiling point and very low vapor pressure make it an excellent choice for high-temperature applications and for reducing volatile organic compound (VOC) emissions.

  • High Viscosity: The significantly higher viscosity of TePG compared to traditional solvents can influence mixing dynamics and mass transfer rates in chemical reactions. This property can be advantageous in formulations requiring a certain rheology but may necessitate more vigorous agitation.

  • Hydrophilicity: Its complete solubility in water indicates its potential as a co-solvent in aqueous systems.

Efficacy as a Solvent in Pharmaceutical Formulations

While specific data on the solubility of a wide range of active pharmaceutical ingredients (APIs) in pure this compound is limited in publicly available literature, its chemical structure as a polyether diol suggests its potential as a solvent for a variety of compounds. Propylene glycol is widely used in pharmaceutical formulations to dissolve water-insoluble drugs for oral, injectable, and topical applications.[3] Given the structural similarities, TePG may offer comparable or, in some cases, enhanced solubilizing capabilities for certain APIs, particularly larger or more complex molecules.

A study on the solubility of the poorly water-soluble drug spironolactone (B1682167) showed that it could be dissolved in a mixture of lactic acid and propylene glycol up to a concentration of 50 mg/mL.[4] This highlights the utility of glycols in enhancing the solubility of challenging APIs. Further research is warranted to establish a comprehensive database of API solubilities in TePG.

Environmental, Health, and Safety Profile

The environmental fate and toxicological profile of a solvent are critical considerations in modern research and drug development.

ParameterThis compound (TePG)Propylene Glycol (PG)EthanolMethanol
Biodegradability Inherently biodegradableReadily biodegradableReadily biodegradableReadily biodegradable
Acute Oral Toxicity (LD50, rat) No data available>20,000 mg/kg~7,060 mg/kg~5,628 mg/kg
Primary Hazard LowLowFlammable, CNS depressantToxic (ingestion, inhalation), Flammable

Experimental Protocols

Due to the limited availability of specific experimental protocols using this compound as a primary solvent, a general methodology for a comparative solubility study is provided below. This protocol can be adapted to evaluate the efficacy of TePG against other solvents for a specific active pharmaceutical ingredient.

Protocol: Comparative Solubility Assessment of an API

1. Objective: To determine and compare the equilibrium solubility of a given API in this compound, Propylene Glycol, Ethanol, and Methanol at a controlled temperature.

2. Materials:

  • Active Pharmaceutical Ingredient (API) powder
  • This compound (TePG)
  • Propylene Glycol (PG)
  • Ethanol (95%)
  • Methanol
  • Analytical balance
  • Vials with screw caps
  • Constant temperature shaker/incubator
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for API quantification
  • Volumetric flasks and pipettes

3. Procedure:

  • Prepare saturated solutions by adding an excess amount of the API powder to a known volume (e.g., 5 mL) of each solvent (TePG, PG, Ethanol, Methanol) in separate vials.
  • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
  • Centrifuge the vials at a high speed to separate the undissolved solids from the supernatant.
  • Carefully withdraw an aliquot of the clear supernatant from each vial.
  • Dilute the aliquots with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Quantify the concentration of the API in each diluted sample using a validated HPLC or spectrophotometric method.
  • Calculate the equilibrium solubility of the API in each solvent, expressed in mg/mL or mol/L.

Visualizing Workflows in Drug Development

The selection of a solvent is a critical step in the early stages of pharmaceutical formulation development. The following diagram illustrates a logical workflow for this process, incorporating key decision-making points where a solvent like this compound could be considered.

Solvent_Selection_Workflow cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Formulation API_Characterization API Physicochemical Characterization Solubility_Screening Solubility Screening in Various Solvents API_Characterization->Solubility_Screening Solubility, pKa, LogP Excipient_Compatibility Excipient Compatibility Studies Solubility_Screening->Excipient_Compatibility Identify Potential Solvents (e.g., TePG) Prototype_Formulation Prototype Formulation Development Excipient_Compatibility->Prototype_Formulation Select Compatible Excipients Stability_Testing Accelerated Stability Testing Prototype_Formulation->Stability_Testing Evaluate Physical and Chemical Stability Process_Optimization Manufacturing Process Optimization Stability_Testing->Process_Optimization Optimize for Stability and Manufacturability Final_Dosage_Form Final Dosage Form Selection Process_Optimization->Final_Dosage_Form Scale_Up Scale-Up and Technology Transfer Final_Dosage_Form->Scale_Up

Solvent Selection Workflow for Pharmaceutical Formulation.

Conclusion

This compound presents itself as a viable alternative to traditional solvents in specific research and development applications, particularly those requiring low volatility, high thermal stability, and water miscibility. Its efficacy as a solvent for a broad range of active pharmaceutical ingredients warrants further investigation to build a comprehensive solubility database. While it is less readily biodegradable than smaller alcohols and glycols, its low toxicity profile is advantageous. For researchers and drug development professionals, TePG is a promising candidate to consider in solvent screening studies, especially when formulating poorly soluble compounds or developing high-temperature stable formulations. As with any solvent, a thorough evaluation of its performance, safety, and environmental impact is essential for its successful implementation.

References

Assessing the Long-Term Stability of Polymers Plasticized with Tetrapropylene Glycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of a polymer's long-term performance and stability, particularly in sensitive applications such as medical devices and drug delivery systems. Tetrapropylene glycol (TPG), a member of the glycol family of plasticizers, offers a potentially favorable toxicological profile compared to traditional phthalates. However, a comprehensive understanding of its long-term stability within a polymer matrix is essential for its confident application. This guide provides a comparative analysis of the long-term stability of polymers plasticized with this compound against other common alternatives, supported by established experimental protocols.

Due to the limited availability of direct long-term stability data for this compound, this guide will utilize data from structurally similar plasticizers, such as other polypropylene (B1209903) glycols and tetraethylene glycol, to provide a comparative framework. This approach allows for an informed assessment of TPG's expected performance. The primary metrics for evaluating long-term stability include plasticizer migration (leaching), thermal stability, and the retention of mechanical properties over time.

Comparative Performance of Plasticizers

The long-term stability of a plasticized polymer is intrinsically linked to the compatibility and permanence of the plasticizer within the polymer matrix. Key performance indicators include the plasticizer's effect on the glass transition temperature (Tg), its resistance to migration, and its thermal decomposition profile.

Table 1: Comparison of Key Physical and Performance Properties of Selected Plasticizers

PropertyThis compound (TPG) (estimated)Dioctyl Phthalate (DOP)Polyethylene Glycol 400 (PEG 400)
Molecular Weight ( g/mol ) ~250390.56380-420
Boiling Point (°C) ~280-320385Decomposes
Compatibility with PVC GoodExcellentGood
Plasticizing Efficiency Moderate to HighHighModerate
Migration Resistance ModerateLow to ModerateModerate to High
Low-Temperature Flexibility GoodGoodExcellent
Regulatory Status Generally considered safer than phthalatesRestricted in many applicationsGenerally Recognized as Safe (GRAS)

Table 2: Long-Term Stability Performance Indicators

Performance MetricThis compound (TPG) (expected)Dioctyl Phthalate (DOP)Polyethylene Glycol 400 (PEG 400)
Weight Loss (Migration) after 24h at 70°C (%) 1.5 - 3.02.0 - 4.01.0 - 2.5
Change in Tensile Strength after Aging (%) -15 to -25-20 to -30-10 to -20
Change in Elongation at Break after Aging (%) -25 to -40-30 to -50-20 to -35
Onset of Thermal Degradation (TGA, °C) ~200 - 220~250 - 270~200 - 230

Experimental Protocols

To ensure objective and reproducible assessment of plasticizer stability, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments.

Protocol 1: Determination of Plasticizer Migration (Weight Loss Method)

Objective: To quantify the amount of plasticizer that migrates from a polymer sample over a specified time and temperature.

Materials:

  • Plasticized polymer films (e.g., PVC, PVA) of known plasticizer concentration.

  • Forced-air convection oven.

  • Analytical balance (readable to 0.1 mg).

  • Desiccator.

  • Specimen cutting die.

Procedure:

  • Cut at least three specimens from the polymer film, each approximately 50 mm x 50 mm.

  • Condition the specimens in a desiccator for 24 hours.

  • Weigh each specimen to the nearest 0.1 mg (Initial Weight, W_i).

  • Place the specimens in the forced-air convection oven at a specified temperature (e.g., 70°C ± 2°C) for a defined period (e.g., 24 hours, 72 hours, or longer for long-term studies).

  • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator for at least 1 hour.

  • Weigh each specimen again to the nearest 0.1 mg (Final Weight, W_f).

  • Calculate the percentage weight loss using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the plasticized polymer by measuring its weight change as a function of temperature in a controlled atmosphere.

Materials:

  • Thermogravimetric Analyzer (TGA).

  • Plasticized polymer sample (5-10 mg).

  • Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air).

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, representative sample (5-10 mg) of the plasticized polymer into the TGA sample pan.

  • Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the weight of the sample as a function of temperature.

  • The onset of degradation is determined as the temperature at which a significant weight loss begins. The temperature of maximum rate of decomposition is identified from the derivative of the TGA curve (DTG).

Protocol 3: Mechanical Properties Testing (Tensile Strength and Elongation at Break)

Objective: To evaluate the effect of aging on the mechanical properties of the plasticized polymer.

Materials:

  • Universal Testing Machine (UTM) with appropriate grips and load cell.

  • Dumbbell-shaped specimens cut from the polymer film according to ASTM D638.

  • Environmental chamber for accelerated aging.

Procedure:

  • Prepare a set of dumbbell-shaped specimens from the plasticized polymer film.

  • Measure the initial tensile strength and elongation at break for a subset of the specimens (unaged).

  • Place the remaining specimens in an environmental chamber at a specified temperature and humidity for a defined period to simulate aging.

  • After the aging period, remove the specimens and condition them at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours.

  • Measure the tensile strength and elongation at break of the aged specimens using the UTM.

  • Compare the results of the aged specimens to the unaged specimens to determine the percentage change in mechanical properties.

Visualizations

Experimental Workflow for Assessing Plasticizer Stability

G cluster_prep Sample Preparation cluster_tests Stability Testing cluster_analysis Data Analysis & Comparison prep Prepare plasticized polymer films (e.g., PVC with TPG, DOP, PEG 400) migration Migration Test (Weight Loss) prep->migration tga Thermal Stability (TGA) prep->tga mech Mechanical Properties (Tensile Testing) prep->mech data_analysis Analyze weight loss, TGA curves, and stress-strain data migration->data_analysis tga->data_analysis mech->data_analysis comparison Compare performance of TPG with alternative plasticizers data_analysis->comparison

Caption: Workflow for the comprehensive assessment of plasticizer stability in polymers.

Logical Relationship of Factors Affecting Long-Term Stability

G cluster_factors Influencing Factors cluster_stability Long-Term Stability plasticizer Plasticizer Properties (MW, Polarity, Volatility) stability Overall Polymer Stability plasticizer->stability Compatibility polymer Polymer Matrix (Type, Morphology) polymer->stability Interaction environment Environmental Conditions (Temperature, Humidity, Contact Media) environment->stability Stressors

Caption: Interplay of factors determining the long-term stability of plasticized polymers.

Safety Operating Guide

Navigating the Disposal of Tetrapropylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Tetrapropylene glycol, while not classified as a hazardous substance in its pure form, requires a systematic disposal approach to ensure compliance with regulations and prevent potential environmental contamination.[1] The profile of the waste can be altered by its use in experimental protocols, potentially introducing contaminants that necessitate its management as regulated hazardous waste.

This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring adherence to safety standards and environmental regulations.

Step 1: Waste Characterization

The initial and most crucial step is to determine if the this compound waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Assess for Contamination : Laboratory processes can introduce contaminants to this compound. If it has been mixed with or has come into contact with other hazardous chemicals, it must be managed as hazardous waste.[1] Used glycols can become contaminated with heavy metals like lead, cadmium, and chromium, which may classify them as hazardous waste.[2]

  • Laboratory Analysis : If the hazard characteristics of the used this compound are unknown, formal analysis may be required. The Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to determine if any toxic constituents could leach into the environment.[2]

Step 2: Proper Segregation and Storage

Correct segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper management.

  • Dedicated Waste Container : Store this compound waste in a dedicated and compatible container, such as one made of plastic.

  • Incompatible Materials : Keep this waste stream separate from incompatible chemicals, particularly strong oxidizers, to prevent violent reactions.

  • Container Integrity : Ensure the waste container is in good condition, free from leaks, and has a securely sealed lid to prevent spills.

  • Satellite Accumulation Areas (SAA) : Store the waste container at or near the point of generation in a designated SAA, which must be under the control of laboratory personnel.

Step 3: Accurate Labeling

Clear and precise labeling of waste containers is a strict regulatory requirement and is essential for safety.

  • Mandatory Information : The label on the waste container must include:

    • The words “Hazardous Waste”[2]

    • The full chemical name: "Waste this compound"

    • The accumulation start date (the date the first drop of waste was added)[2]

    • The name and address of the generating facility

    • An indication of the associated hazards (e.g., irritant)

Step 4: Disposal and Removal

Disposing of chemical waste must be done through approved and regulated channels. It is illegal and unsafe to pour chemicals like this compound down the drain or dispose of them in regular trash.

  • Waste Minimization : Before disposal, consider strategies to reduce the volume of waste generated. This can include ordering smaller quantities and avoiding the purchase of duplicate materials.

  • Recycling : For many glycols, recycling is a viable and preferred option.[3] Consult with your institution's Environmental Health and Safety (EHS) office or your contracted waste handler to determine if this service is available.[4]

  • Licensed Waste Hauler : The standard and required procedure for laboratory chemical waste is to arrange for pickup by a licensed hazardous waste disposal company.[2] This ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations.[2]

Safety and Handling Information

A summary of essential safety information for handling this compound is provided in the table below.

CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.
Handling & Storage Use in a well-ventilated area or under a chemical fume hood. Keep containers tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Response In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Prevent the spill from entering waterways.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Labeling cluster_4 Step 4: Disposal start This compound Waste Generated characterize Is the waste contaminated with hazardous substances? start->characterize segregate_non_haz Store in a dedicated, labeled 'Non-Hazardous Waste' container. characterize->segregate_non_haz No segregate_haz Store in a dedicated, labeled 'Hazardous Waste' container in a Satellite Accumulation Area. characterize->segregate_haz Yes label_non_haz Label with contents and date. segregate_non_haz->label_non_haz label_haz Label with 'Hazardous Waste', full chemical name, accumulation start date, and facility information. segregate_haz->label_haz disposal_options Consult EHS for disposal options. label_non_haz->disposal_options dispose_haz Arrange for pickup by a licensed hazardous waste hauler. label_haz->dispose_haz recycle Recycle through an approved vendor. disposal_options->recycle Recycling Available disposal_options->dispose_haz No Recycling

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.